Product packaging for 2,4,6-Trimethoxycinnamic acid(Cat. No.:CAS No. 13063-09-7)

2,4,6-Trimethoxycinnamic acid

Cat. No.: B085191
CAS No.: 13063-09-7
M. Wt: 238.24 g/mol
InChI Key: NCPKRIPFNFIXOK-SNAWJCMRSA-N
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Description

2,4,6-Trimethoxycinnamic acid is a useful research compound. Its molecular formula is C12H14O5 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O5 B085191 2,4,6-Trimethoxycinnamic acid CAS No. 13063-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,4,6-trimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPKRIPFNFIXOK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trimethoxycinnamic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxycinnamic acid is a naturally occurring cinnamoyl compound that can be isolated from the seeds of Garcinia gummi-guta.[1] As a member of the cinnamic acid derivative family, it has garnered interest for its potential applications in the food, cosmetic, and pharmaceutical industries. Cinnamic acid and its derivatives are known for a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of the methoxy groups on the phenyl ring of this compound imparts unique chemical characteristics that influence its biological efficacy. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound.

Chemical Structure and Identification

The foundational structure of this compound features a phenyl ring substituted with three methoxy groups at positions 2, 4, and 6, and a propenoic acid side chain.

IdentifierValue
IUPAC Name 3-(2,4,6-Trimethoxyphenyl)prop-2-enoic acid
Synonyms This compound, 3-(2,4,6-Trimethoxyphenyl)acrylic acid
Molecular Formula C₁₂H₁₄O₅
SMILES COc1cc(OC)c(/C=C/C(=O)O)c(OC)c1[1]
InChI InChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+[1]
InChIKey NCPKRIPFNFIXOK-SNAWJCMRSA-N[1]
CAS Number 13063-09-7

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and biological systems.

PropertyValueSource
Molecular Weight 238.24 g/mol [2]
Appearance Powder[1]
Melting Point 217-218 °C[2]
Boiling Point (Predicted) 428.2 ± 40.0 °C[2]
Density (Predicted) 1.209 ± 0.06 g/cm³[2]
pKa (Predicted) 4.61 ± 0.21[2]

Spectral Data

Note: The following are predicted and expected spectral characteristics.

  • ¹H NMR: Expected signals would include singlets for the methoxy group protons, doublets for the vinylic protons of the propenoic acid chain, and signals corresponding to the aromatic protons.

  • ¹³C NMR: Carbon signals for the methoxy groups, the aromatic ring carbons, the vinylic carbons, and the carboxylic acid carbon are anticipated.

  • Infrared (IR): Characteristic absorption bands would be observed for the O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, C=C stretching of the alkene and aromatic ring, and C-O stretching of the methoxy groups.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

Synthesis via Knoevenagel Condensation

A general and widely applicable method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid.

Reaction Scheme:

G cluster_reagents Reagents cluster_products Product aldehyde 2,4,6-Trimethoxybenzaldehyde product This compound aldehyde->product + Malonic Acid malonic Malonic Acid malonic->product base Pyridine (Solvent) Piperidine (Catalyst)

Knoevenagel Condensation for Synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trimethoxybenzaldehyde and a molar excess of malonic acid in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Heating: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent such as ethanol.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, treat with a small amount of activated charcoal and filter hot.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound can be assessed using reverse-phase HPLC.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined from the UV-Vis spectrum (typically around 280-320 nm for cinnamic acids)
Injection Volume 10 µL

Biological Activity

This compound has been identified as an effective antioxidant.[1] Its mechanism of action involves the scavenging of reactive oxygen species (ROS), such as singlet oxygen and peroxyl radicals. This antioxidant capacity is a key contributor to its potential applications in preventing oxidative damage in biological systems.

While specific quantitative antioxidant data (e.g., IC₅₀ values from DPPH or ABTS assays) for this compound are not widely reported, the general activity of cinnamic acid derivatives suggests its potential in mitigating oxidative stress.

Potential Signaling Pathway Involvement

Based on its antioxidant properties, this compound may influence cellular signaling pathways that are sensitive to the redox state of the cell. One such pathway is the Nrf2-Keap1 pathway, a critical regulator of the cellular antioxidant response.

G TMCA This compound ROS Reactive Oxygen Species (ROS) TMCA->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Basal State) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Promotes

Hypothesized Nrf2-Keap1 Pathway Modulation.

In this proposed mechanism, this compound reduces the cellular levels of ROS. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. When ROS levels decrease due to the action of this compound, Keap1 is not oxidized, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, leading to their increased expression and enhanced cellular protection against oxidative stress. It is important to note that this is a hypothesized pathway based on the known antioxidant properties of the compound, and direct experimental evidence for this compound's interaction with the Nrf2-Keap1 pathway is required for confirmation.

Conclusion

This compound is a promising natural product with significant antioxidant properties. Its chemical structure and physicochemical characteristics make it a viable candidate for further investigation in the development of new therapeutic agents and as a functional ingredient in various consumer products. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the key aspects of its chemistry and potential biological relevance. Further research is warranted to fully elucidate its mechanisms of action and to quantify its biological activities in various in vitro and in vivo models.

References

An In-depth Technical Guide on the Solubility of 2,4,6-Trimethoxycinnamic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4,6-Trimethoxycinnamic acid in common organic solvents. Despite a comprehensive search of scientific literature, patents, and chemical databases, specific quantitative solubility data for this compound remains largely unavailable. This document summarizes the limited available information, provides context based on the solubility of structurally similar compounds, outlines a general experimental protocol for determining solubility, and discusses the logical factors influencing the solubility of this compound.

Introduction

This compound is a derivative of cinnamic acid, a class of compounds known for their various biological activities. Understanding the solubility of this compound in different organic solvents is crucial for its extraction, purification, formulation, and application in research and drug development. The placement of three methoxy groups on the phenyl ring at the 2, 4, and 6 positions significantly influences its physicochemical properties, including its solubility.

Quantitative Solubility Data

A thorough and systematic search of available scientific databases and literature yielded no specific quantitative data on the solubility of this compound in common organic solvents. The following table reflects this lack of data.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Reference
MethanolNot AvailableNot AvailableNot AvailableNot Available
EthanolNot AvailableNot AvailableNot AvailableNot Available
AcetoneNot AvailableNot AvailableNot AvailableNot Available
Ethyl AcetateNot AvailableNot AvailableNot AvailableNot Available
DichloromethaneNot AvailableNot AvailableNot AvailableNot Available
ChloroformNot AvailableNot AvailableNot AvailableNot Available
TolueneNot AvailableNot AvailableNot AvailableNot Available
HexaneNot AvailableNot AvailableNot AvailableNot Available

Qualitative Solubility Information

While quantitative data is absent, some qualitative inferences about the solubility of this compound can be drawn from available literature:

  • Synthesis and Purification: The synthesis of (E)-2,4,6-Trimethoxycinnamic acid has been described, with purification carried out using silica-gel flash chromatography with a petroleum ether/ethyl acetate eluent.[1] This suggests that the compound has some degree of solubility in these less polar and moderately polar solvent systems.

  • Physical State: It is described as a pale yellow solid.[2]

Solubility of Structurally Similar Compounds

In the absence of direct data, examining the solubility of isomeric trimethoxycinnamic acids can provide valuable insights. For instance, a study on 3,4,5-Trimethoxycinnamic acid provides detailed solubility data in various solvents. While not a direct substitute, this information can offer a comparative reference for estimating the potential solubility behavior of the 2,4,6-isomer.

Experimental Protocol for Solubility Determination

To address the gap in available data, the following is a detailed, generalized experimental protocol for determining the solubility of this compound. The isothermal shake-flask method is a common and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • Place the vial in a thermostatically controlled shaker bath set to the desired temperature.

    • Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Dilute the filtered, saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results can be expressed in g/L, mg/mL, or mol/L.

Visualizations

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

G A 1. Addition of Excess Solute to Solvent B 2. Equilibration in Thermostatic Shaker Bath A->B C 3. Settling of Undissolved Solid B->C D 4. Withdrawal and Filtration of Supernatant C->D E 5. Dilution of Saturated Solution D->E F 6. Quantitative Analysis (e.g., HPLC, UV-Vis) E->F G 7. Calculation of Solubility F->G

Caption: General workflow for solubility determination.

The solubility of a compound like this compound is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions. The following diagram illustrates these logical relationships.

G cluster_0 Solute Properties cluster_1 Solvent Properties cluster_2 System Conditions Solubility Solubility of 2,4,6-TMC Polarity Molecular Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility MW Molecular Weight & Size MW->Solubility Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Solvent_H_Bonding Solvent H-Bonding Solvent_H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Caption: Factors influencing solubility.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound in common organic solvents. The notable absence of quantitative data highlights a significant knowledge gap for this compound. Researchers and drug development professionals are encouraged to perform experimental determinations to fill this gap. The provided experimental protocol offers a standardized approach for such measurements. Understanding the interplay of solute, solvent, and system properties, as visualized in the provided diagram, will be essential in selecting appropriate solvents for various applications involving this compound.

References

Spectroscopic and Synthetic Profile of 2,4,6-Trimethoxycinnamic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 2,4,6-Trimethoxycinnamic acid. While comprehensive experimental spectroscopic data for this specific isomer is not widely available in published literature, this document aggregates known properties and presents detailed data for the closely related and well-studied isomer, 3,4,5-Trimethoxycinnamic acid, as a valuable comparative reference. Furthermore, a general, robust protocol for the synthesis of trimethoxycinnamic acids via Knoevenagel condensation is detailed.

Compound Overview: this compound

This compound is a derivative of cinnamic acid characterized by three methoxy groups at positions 2, 4, and 6 of the phenyl ring.[1][2] Cinnamic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties. The specific substitution pattern of this compound imparts unique electronic and steric properties that influence its chemical reactivity and potential applications.

Chemical Properties:

PropertyValue
Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol [1]
CAS Number 13063-09-7
Appearance Powder[1]
Purity Min. 95%[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,4,5-Trimethoxycinnamic Acid

¹H NMR Data (DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
12.07s1H-COOH
7.71d1H=CH-15.9
6.79s2HAr-H
6.37d1HAr-CH=15.9
3.90s9H-OCH₃

Data sourced from publicly available spectra of 3,4,5-Trimethoxycinnamic acid.[3][4]

¹³C NMR Data of 3,4,5-Trimethoxycinnamic acid:

Chemical Shift (δ) ppmAssignment
168.1-C=O
153.2Ar-C-O
145.2=CH-
139.5Ar-C
129.8Ar-C
116.5Ar-CH=
106.1Ar-CH
60.1p-OCH₃
56.0m-OCH₃

Note: The assignments are based on typical chemical shifts for cinnamic acid derivatives and may require further 2D NMR analysis for unambiguous confirmation.[5]

Infrared (IR) Spectroscopy

The IR spectrum of a cinnamic acid derivative is characterized by several key absorption bands. For a generic trimethoxycinnamic acid, the following peaks are expected:

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400-2300 (broad)O-H stretchCarboxylic Acid
~3000-2850C-H stretchMethoxy, Alkene, Aromatic
~1680C=O stretchCarboxylic Acid
~1630C=C stretchAlkene
~1580, ~1500C=C stretchAromatic Ring
~1250, ~1050C-O stretchAryl Ether

These are characteristic ranges for cinnamic acids and their derivatives.[6]

Mass Spectrometry (MS)

Mass spectrometry data for trimethoxycinnamic acid would show a molecular ion peak corresponding to its molecular weight.

Expected Mass Spectrometry Data:

m/zIon
238.08[M]⁺
239.09[M+H]⁺
261.07[M+Na]⁺

Fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and methoxy groups (-31 Da).

Experimental Protocols

Synthesis via Knoevenagel Condensation

This compound can be synthesized using the Knoevenagel condensation reaction. This method involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation.

Materials:

  • 2,4,6-Trimethoxybenzaldehyde

  • Malonic acid

  • Pyridine (solvent and base)

  • Piperidine (catalyst)

  • Concentrated Hydrochloric Acid

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve malonic acid (1.2-1.5 equivalents) and 2,4,6-trimethoxybenzaldehyde (1 equivalent) in pyridine in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux (typically 70-90°C) for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold water and ice.

  • Acidify the mixture by slowly adding concentrated hydrochloric acid with stirring until the pH is acidic and a precipitate forms.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, analyze the sample using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer, typically coupled with a liquid chromatography system (LC-MS). Acquire spectra in both positive and negative ion modes.

Workflow and Pathway Diagrams

The synthesis of this compound via Knoevenagel condensation can be visualized as a straightforward workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product Aldehyde 2,4,6-Trimethoxy- benzaldehyde Condensation Knoevenagel Condensation Aldehyde->Condensation MalonicAcid Malonic Acid MalonicAcid->Condensation Catalyst Pyridine/ Piperidine Catalyst->Condensation Heat Reflux (Heat) Heat->Condensation Decarboxylation Decarboxylation Condensation->Decarboxylation Intermediate Workup Acidic Workup & Purification Decarboxylation->Workup FinalProduct 2,4,6-Trimethoxy- cinnamic Acid Workup->FinalProduct

References

Potential Biological Activities of 2,4,6-Trimethoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants.[1] Cinnamic acid and its derivatives have garnered significant interest in scientific research due to their wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern of three methoxy groups at the 2, 4, and 6 positions of the phenyl ring in this compound imparts unique chemical properties that may influence its biological effects.[1] This technical guide provides an in-depth overview of the current understanding of the potential biological activities of this compound, with a focus on its anticancer and anti-inflammatory properties. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support further research and drug development efforts.

Anticancer Activity

While direct studies on the anticancer activity of this compound are limited, research on structurally related compounds, particularly 2,4,6-trimethoxychalcones, provides valuable insights into its potential as an anticancer agent. Chalcones are precursors of flavonoids and are known to possess diverse biological activities. The 2,4,6-trimethoxyphenyl moiety is a common feature in several synthetic chalcones with demonstrated anticancer effects.

Quantitative Data: Anticancer Activity of Related Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values of various 2,4,6-trimethoxychalcone derivatives against different cancer cell lines. This data highlights the potential of the 2,4,6-trimethoxy scaffold in cancer therapy.

CompoundCell LineIC50 (µM)Reference
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHeLa (Cervical Cancer)3.204[3]
MCF-7 (Breast Cancer)3.849[3]
2',4',6'-trimethoxy-4'-nitrochalcone (Ch-19)KYSE-450 (Esophageal Squamous Cell Carcinoma)4.97[4]
Eca-109 (Esophageal Squamous Cell Carcinoma)9.43[4]
Potential Mechanisms of Anticancer Activity

Studies on related trimethoxy-substituted compounds suggest several potential mechanisms through which this compound might exert its anticancer effects:

  • Induction of Apoptosis: Many anticancer agents work by inducing programmed cell death, or apoptosis, in cancer cells. Chalcone derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[5] This often involves the activation of caspases, a family of proteases that execute the apoptotic process.

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Some chalcone derivatives have been found to cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.[6]

  • Inhibition of Signaling Pathways: Key signaling pathways that regulate cell growth, proliferation, and survival, such as the NF-κB, MAPK, and PI3K/Akt pathways, are often dysregulated in cancer.[1][7][8] Inhibition of these pathways is a common mechanism of action for many anticancer drugs. While direct evidence for this compound is lacking, derivatives of cinnamic acid have been shown to modulate these pathways.[6][9]

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to the development of various diseases, including cancer.[10] Cinnamic acid and its derivatives have been investigated for their anti-inflammatory properties.[11] The potential anti-inflammatory effects of this compound are likely mediated through the modulation of inflammatory signaling pathways.

Potential Mechanisms of Anti-inflammatory Activity

The primary mechanism by which many anti-inflammatory compounds exert their effects is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12]

  • NF-κB Signaling Pathway: The NF-κB pathway plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[14] This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[15] It is plausible that this compound could inhibit this pathway at one or more of these steps.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activities of this compound.

Synthesis of this compound

A common method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation.[16][17][18][19][20]

Materials:

  • 2,4,6-Trimethoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • A mixture of 2,4,6-trimethoxybenzaldehyde, malonic acid, and a catalytic amount of piperidine is refluxed in pyridine.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled and poured into a mixture of ice and concentrated HCl to precipitate the product.

  • The crude product is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent such as ethanol/water.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The amount of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentrations for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic, and Annexin V-negative/PI-positive cells are necrotic.

Signaling Pathways and Visualizations

The biological activities of this compound are likely mediated through the modulation of complex intracellular signaling networks. Based on studies of related compounds, the NF-κB, MAPK, and PI3K/Akt pathways are potential targets.

NF-κB Signaling Pathway

As a key regulator of inflammation and cell survival, the NF-κB pathway is a prime target for anti-inflammatory and anticancer drug development.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation p_IkB p-IκB IkB->p_IkB NF_kB NF-κB (p50/p65) NF_kB_n NF-κB (Active) NF_kB->NF_kB_n Translocation IkB_NF_kB IκB-NF-κB (Inactive Complex) IkB_NF_kB->IkB IkB_NF_kB->NF_kB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA NF_kB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes 2_4_6_TMCA This compound 2_4_6_TMCA->IKK_complex Inhibition?

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. It consists of several parallel cascades, including the ERK, JNK, and p38 pathways.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors_Stress Growth Factors / Stress Receptor_Tyr_Kinase Receptor Tyrosine Kinase Growth_Factors_Stress->Receptor_Tyr_Kinase Ras Ras Receptor_Tyr_Kinase->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_n p-ERK ERK->ERK_n Translocation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression 2_4_6_TMCA This compound 2_4_6_TMCA->Raf Inhibition?

Caption: Postulated modulation of the MAPK/ERK pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling route that promotes cell survival and growth and is frequently hyperactivated in cancer.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PTEN PTEN PIP3->PTEN Dephosphorylation Akt Akt PIP3->Akt Recruitment p_Akt p-Akt Akt->p_Akt Phosphorylation mTOR mTOR p_Akt->mTOR Activation Cell_Survival_Growth Cell Survival & Growth mTOR->Cell_Survival_Growth 2_4_6_TMCA This compound 2_4_6_TMCA->PI3K Inhibition?

Caption: Potential interference of this compound with the PI3K/Akt pathway.

Conclusion

While direct evidence for the biological activities of this compound is still emerging, the existing research on structurally similar compounds provides a strong rationale for its investigation as a potential therapeutic agent. The 2,4,6-trimethoxy substitution pattern appears to be a promising scaffold for the development of novel anticancer and anti-inflammatory drugs. Further studies are warranted to elucidate the specific molecular targets and mechanisms of action of this compound and to establish its efficacy and safety in preclinical models. This technical guide serves as a foundational resource to inform and guide these future research endeavors.

References

A Comprehensive Review of Trimethoxycinnamic Acid Isomers: Synthesis, Biological Activity, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxycinnamic acid (TMCA) isomers and their derivatives represent a class of phenylpropanoids with significant and diverse biological activities. Found in various medicinal plants and also accessible through chemical synthesis, these compounds have garnered considerable interest in the fields of pharmacology and drug discovery. Their structural variations, primarily the position of the three methoxy groups on the phenyl ring and the cis/trans configuration of the acrylic acid side chain, lead to a wide spectrum of biological effects. This technical guide provides a comprehensive review of the literature on trimethoxycinnamic acid isomers, focusing on their synthesis, quantitative biological data, and their modulation of key cellular signaling pathways.

Chemical Synthesis of Trimethoxycinnamic Acid Isomers

The synthesis of trimethoxycinnamic acid isomers is most commonly achieved through condensation reactions, such as the Knoevenagel, Perkin, or Wittig reactions, starting from the corresponding trimethoxybenzaldehyde. Subsequent modifications, such as esterification or amidation of the carboxylic acid group, are often employed to generate a diverse library of derivatives with potentially enhanced biological activities.

General Synthetic Approaches:
  • Knoevenagel Condensation: This reaction involves the condensation of a trimethoxybenzaldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine. This method is widely used for the synthesis of various cinnamic acid derivatives.[1][2]

  • Perkin Reaction: This method synthesizes α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid corresponding to the anhydride.[3]

  • Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes, including cinnamic acid derivatives, by reacting an aldehyde or ketone with a phosphonium ylide.[4]

Experimental Protocols:

Synthesis of 3,4,5-Trimethoxycinnamic Acid via Green Knoevenagel Condensation [2]

This protocol offers an environmentally friendly approach to the synthesis of 3,4,5-trimethoxycinnamic acid.

  • Reactants: 4.06 g (20.7 mmol) of 3,4,5-trimethoxybenzaldehyde, 2.58 g (1.2 equivalents) of malonic acid, and 0.66 g (0.4 equivalents) of ammonium bicarbonate are combined in a large test tube.

  • Solvent: 10 ml of ethyl acetate is added to the solid mixture.

  • Reaction Conditions: The test tube is suspended in an oil bath preheated to 140°C. The reaction mixture will evolve gas and the ethyl acetate will boil. The reaction is allowed to proceed for 2 hours, by which time the gas evolution should cease and the mixture will become a semi-solid mass.

  • Work-up: After cooling, a saturated sodium bicarbonate solution is added to dissolve the solid mass. The aqueous solution is then acidified to pH 2 with 6M HCl, leading to the precipitation of the product.

  • Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a 4:1 water:ethanol mixture to yield off-white to yellowish crystals. For higher purity, the crystals can be redissolved in saturated sodium bicarbonate solution, washed with ethyl acetate, and then re-precipitated with 6M HCl. The final product is dried to obtain pure 3,4,5-trimethoxycinnamic acid.

Synthesis of 3,4,5-Trimethoxycinnamic Acid Amide Derivatives [4]

This protocol describes a general method for the synthesis of amide derivatives from 3,4,5-trimethoxycinnamic acid.

  • Activation of Carboxylic Acid: To a stirred solution of 3,4,5-trimethoxycinnamic acid (1.0 g, 4.2 mmol) in dry dichloromethane (30 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (0.97 g, 5.0 mmol), 1-hydroxybenzotriazole (HOBt) (0.68 g, 5.0 mmol), and triethylamine (TEA) (0.70 mL, 5.0 mmol) are added. The reaction mixture is stirred at room temperature for 30 minutes.

  • Amide Formation: The desired amine is then added to the reaction mixture, and the resulting solution is stirred at room temperature for 24 hours.

  • Work-up: The reaction mixture is washed with brine (20 mL) and water (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography.

Biological Activities of Trimethoxycinnamic Acid Isomers

Trimethoxycinnamic acid isomers and their derivatives exhibit a broad range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. The specific biological activity is often dependent on the substitution pattern of the methoxy groups and the nature of the derivative (e.g., acid, ester, or amide).

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of trimethoxycinnamic acid derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Compound/IsomerCancer Cell LineIC50 (µM)Reference
Ester S1 (Tyrosol ester of 3,4,5-TMCA)MDA-MB-231 (Breast)46.7[3]
Ester S5 (Dihydroartemisinin ester of 3,4,5-TMCA)PC-3 (Prostate)17.22[3]
SGC-7901 (Gastric)11.82[3]
A549 (Lung)0.50[3]
MDA-MB-435s (Melanoma)5.33[3]
Ester S8 (2',5'-dimethoxychalcone ester of 3,4,5-TMCA)A549 (Lung)36.7[3]
Hep 3B (Hepatocellular)23.2[3]
HT-29 (Colon)23.8[3]
MCF-7 (Breast)6.4[3]
Amide S15 (Piplartine analogue)MDA-MB-231 (Breast)6.6[3]
Amide S19 (Phenylcinnamide derivative)U-937 (Leukemia)9.7[3]
HeLa (Cervical)38.9[3]
Amide S20 (Etherified phenylcinnamide)U-937 (Leukemia)1.8[3]
HeLa (Cervical)2.1[3]
Hybrid 4b (Chalcone-hydroxamic acid hybrid of 3,4,5-TMCA)MCF-7 (Breast)0.536[5]
HepG2 (Hepatocellular)1.206[5]
HCT116 (Colon)0.897[5]
A549 (Lung)1.154[5]
Cholinesterase Inhibitory Activity

Certain derivatives of 3,4,5-trimethoxycinnamic acid have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.

CompoundTarget EnzymeIC50 (µM)Reference
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAChE46.18[6]
BChE32.46[6]
2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateBChE44.41[6]
4-Bromophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAChE~46[6]
Benzyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAChE49.44[6]
Other Biological Activities
  • Soluble Epoxide Hydrolase Inhibition: Ester derivatives of 3,4,5-TMCA isolated from Polygala tenuifolia have shown inhibitory activity against soluble epoxide hydrolase, with one compound (N5) exhibiting an IC50 value of 6.4 µM.[3]

  • Hypoxia Inducible Factor-2 (HIF-2) Inhibition: 3,4,5-Trimethoxycinnamic acid has been identified as an inhibitor of HIF-2 transcriptional activity with an EC50 value of 60.6 µM.[7]

  • Antioxidant Activity: 2,4,6-Trimethoxycinnamic acid has been synthesized and optimized for use as an antioxidant, acting as a scavenger of singlet oxygen and peroxyl radicals.[8]

Modulation of Cellular Signaling Pathways

The diverse biological effects of trimethoxycinnamic acid isomers can be attributed to their ability to modulate various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective therapeutic agents.

GABAA Receptor Signaling

3,4,5-Trimethoxycinnamic acid has been reported to exert anticonvulsant and sedative activities by acting as a GABAA/BZ receptor agonist.[3] This interaction is central to its effects on the central nervous system.

GABAA_Signaling TMCA 3,4,5-Trimethoxycinnamic Acid (TMCA) GABAA_R GABAA Receptor TMCA->GABAA_R Agonist Binding Cl_channel Chloride Channel Opening GABAA_R->Cl_channel Conformational Change Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- Influx Sedation Sedative & Anticonvulsant Effects Hyperpolarization->Sedation Decreased Neuronal Excitability

GABAA receptor agonism by 3,4,5-TMCA.

Hypoxia-Inducible Factor-2α (HIF-2α) Signaling

Hypoxia-inducible factors are transcription factors that play a crucial role in the cellular response to low oxygen levels. The α-subunits, including HIF-2α, are degraded under normoxic conditions but stabilize under hypoxia, leading to the transcription of genes involved in angiogenesis, cell proliferation, and metabolism. 3,4,5-Trimethoxycinnamic acid has been shown to inhibit HIF-2α transcriptional activity.[7]

HIF2a_Signaling cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF2a_normoxia HIF-2α VHL VHL HIF2a_normoxia->VHL Hydroxylation Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF2a_hypoxia HIF-2α (stabilized) ARNT ARNT (HIF-1β) HIF2a_hypoxia->ARNT HRE Hypoxia Response Element (HRE) HIF2a_hypoxia->HRE Nuclear Translocation & DNA Binding ARNT->HRE Nuclear Translocation & DNA Binding TargetGenes Target Gene Transcription HRE->TargetGenes TMCA 3,4,5-Trimethoxycinnamic Acid TMCA->HIF2a_hypoxia Inhibition of Transcriptional Activity

Inhibition of HIF-2α signaling by 3,4,5-TMCA.

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. While direct evidence for the modulation of NF-κB by trimethoxycinnamic acid isomers is still emerging, related phenolic compounds like caffeic acid have been shown to inhibit this pathway.[9] This suggests a potential mechanism for the anti-inflammatory properties of TMCA isomers. The canonical NF-κB pathway is initiated by pro-inflammatory signals, leading to the activation of the IKK complex, which then phosphorylates IκBα, targeting it for degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB p50/p65 (NF-κB) IkBa->NFkB Proteasomal Degradation IkBa->Proteasomal Degradation Ubiquitination & Nucleus Nucleus NFkB->Nucleus Translocation TargetGenes Inflammatory Gene Transcription Nucleus->TargetGenes Activation TMCA Trimethoxycinnamic Acid Isomers (Potential) TMCA->IKK Potential Inhibition

Potential inhibition of NF-κB signaling by TMCA isomers.

Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathways

The MAPK and JAK-STAT pathways are crucial for regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. While some studies on related compounds suggest a potential link, direct experimental evidence demonstrating the modulation of these pathways by trimethoxycinnamic acid isomers is limited in the current literature. Further research is needed to elucidate the specific interactions of TMCA isomers with these important signaling cascades.

Conclusion

Trimethoxycinnamic acid isomers and their derivatives are a promising class of bioactive molecules with a wide range of pharmacological activities. Their synthesis is well-established, allowing for the generation of diverse chemical libraries for drug discovery. The quantitative data on their biological activities, particularly their anticancer and cholinesterase inhibitory effects, highlight their therapeutic potential. While the modulation of the GABAA receptor and HIF-2α signaling pathways by 3,4,5-TMCA is documented, further research is required to fully understand the interactions of various TMCA isomers with other key signaling pathways, such as NF-κB, MAPK, and JAK-STAT. Such studies will be instrumental in the development of novel and targeted therapies based on the trimethoxycinnamic acid scaffold.

References

An In-depth Technical Guide on the Safety and Handling of 2,4,6-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4,6-Trimethoxycinnamic acid (CAS No. 13063-09-7)[1]. It is intended to be a crucial resource for laboratory personnel and drug development professionals working with this compound. The following sections detail toxicological data, handling precautions, emergency procedures, and relevant biological pathways.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The information presented herein is a consolidation of data from SDS of structurally similar isomers, including 2,3,4-, 2,4,5-, and 3,4,5-Trimethoxycinnamic acid, and should be used as a guide with this limitation in mind.

Section 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 13063-09-7[1]
Molecular Formula C12H14O5[1]
Molecular Weight 238.24 g/mol [1]
Appearance Powder[2]
Color Light yellow to off-white[2]
Odor No information available[2]

Section 2: Hazard Identification and Toxicological Summary

Based on data for its isomers, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation[2].

Toxicological Data Summary (Based on Isomer Data)

HazardClassificationDetailsReference
Skin Corrosion/Irritation Category 2Causes skin irritation.[2]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[2]
Acute Toxicity No data availableNo acute toxicity information is available for this specific product or its isomers.[3]
Carcinogenicity No data availableNot classified as a carcinogen by IARC, ACGIH, or NTP.
Germ Cell Mutagenicity No data available[3]
Reproductive Toxicity No data available[3]

GHS Hazard Statements (Anticipated):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements (Anticipated):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2].

  • P264: Wash skin thoroughly after handling[2].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[2].

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water[2].

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2].

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Section 3: Handling and Storage

Engineering Controls:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166)[2].

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves before use[2].

  • Respiratory Protection: Under normal use and with adequate ventilation, respiratory protection is not typically required. For large quantities or in case of insufficient ventilation, use a NIOSH/MSHA approved respirator[2].

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[2].

  • Keep away from heat and sources of ignition.

Section 4: Accidental Release and First Aid Measures

Accidental Release:

  • Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation.

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

First Aid:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[2].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention[2].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention[2].

  • Ingestion: Clean mouth with water and drink plenty of water. Do NOT induce vomiting. Get medical attention[2].

Section 5: Experimental Protocols

General Synthesis Procedure (Knoevenagel Condensation):

This protocol is a general representation of the synthesis of cinnamic acid derivatives and should be adapted and optimized for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4,6-Trimethoxybenzaldehyde, malonic acid, and a base catalyst (e.g., pyridine, piperidine, or ammonium bicarbonate) in a suitable solvent (e.g., ethanol, pyridine, or ethyl acetate).

  • Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the crude product.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Section 6: Biological Signaling Pathways

Cinnamic acid and its derivatives are known to exhibit various biological activities, including antioxidant and anti-inflammatory effects. The following diagrams illustrate the key signaling pathways potentially modulated by this compound based on studies of related compounds.

Antioxidant Activity via Nrf2-ARE Pathway

Cinnamic acid derivatives can induce an antioxidant response by activating the Nrf2-ARE signaling pathway. This leads to the expression of antioxidant enzymes that protect the cell from oxidative stress[4][5].

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ROS Oxidative Stress (e.g., ROS) ROS->Keap1 inactivates TMCA 2,4,6-Trimethoxy- cinnamic acid TMCA->Keap1 inactivates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection leads to

Caption: Nrf2-ARE antioxidant signaling pathway.

Anti-inflammatory Activity via NF-κB Pathway

Trimethoxycinnamic acid derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression[6].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters IkB_p p-IκBα NFkB_n NF-κB NFkB->NFkB_n translocation TMCA 2,4,6-Trimethoxy- cinnamic acid TMCA->IKK inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK activates Degradation IkB_p->Degradation degradation DNA DNA NFkB_n->DNA binds Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) DNA->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation leads to

Caption: NF-κB mediated anti-inflammatory pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4,6-Trimethoxycinnamic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon double bonds. This application note provides a detailed protocol for the synthesis of 2,4,6-Trimethoxycinnamic acid, a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The procedure described is a Doebner modification of the Knoevenagel condensation, which involves the reaction of an aromatic aldehyde (2,4,6-Trimethoxybenzaldehyde) with an active methylene compound (malonic acid) in the presence of a basic catalyst system, typically pyridine and piperidine. This method is widely employed for the synthesis of α,β-unsaturated carboxylic acids.[1][2]

Reaction Principle and Stoichiometry

The synthesis of this compound proceeds via the Knoevenagel condensation of 2,4,6-Trimethoxybenzaldehyde with malonic acid. The reaction is catalyzed by piperidine, with pyridine serving as both a basic catalyst and a solvent. The reaction is followed by decarboxylation to yield the final cinnamic acid derivative. For optimal yields, an excess of malonic acid is typically used.[3]

Table 1: Reactant Properties and Molar Ratios

ReactantMolecular FormulaMolar Mass ( g/mol )Molar Ratio
2,4,6-TrimethoxybenzaldehydeC₁₀H₁₂O₄196.201
Malonic AcidC₃H₄O₄104.062
PyridineC₅H₅N79.10Solvent/Catalyst
PiperidineC₅H₁₁N85.15Catalyst

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted cinnamic acids.[3][4]

Materials:

  • 2,4,6-Trimethoxybenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Methyl ethyl ketone (for recrystallization)

  • Deionized water

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

  • pH paper or meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4,6-Trimethoxybenzaldehyde (1 mole equivalent) and malonic acid (2 mole equivalents).[3]

  • Addition of Solvent and Catalyst: Add pyridine to the flask to dissolve the reactants, with gentle warming if necessary. Once a homogenous solution is obtained, add a catalytic amount of piperidine (approximately 0.1 mole equivalent relative to the aldehyde).

  • Reaction: Heat the reaction mixture to 80-85°C and maintain this temperature for 1 hour.[3] Subsequently, increase the temperature to reflux (approximately 110-115°C) and continue heating for an additional 3 hours.[3] The evolution of carbon dioxide should be observed during the reaction.[3]

  • Workup - Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker containing a large volume of cold water (approximately 10 times the volume of pyridine used). Acidify the mixture by the slow addition of concentrated hydrochloric acid with stirring until the pH is strongly acidic (pH 1-2). A precipitate of the crude this compound will form.

  • Workup - Filtration: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with several portions of cold water to remove residual pyridine and other water-soluble impurities.

  • Purification - Base Wash: Dissolve the crude acid in an aqueous solution of sodium hydroxide. Filter the resulting solution to remove any insoluble impurities.

  • Purification - Reprecipitation: Acidify the filtrate with concentrated hydrochloric acid with stirring to reprecipitate the purified this compound.

  • Purification - Final Filtration and Drying: Collect the purified product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60-70°C.

  • Recrystallization (Optional): For higher purity, the dried product can be recrystallized from a suitable solvent such as methyl ethyl ketone.[3]

Table 2: Summary of Reaction Conditions and Expected Yield

ParameterValue
Reaction Temperature80-85°C (1 hr), then reflux (3 hrs)
Reaction Time4 hours
SolventPyridine
CatalystPiperidine
Expected Yield85-95% (based on similar syntheses)[3]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Ion Malonic_Acid->Enolate Deprotonation Piperidine Piperidine (Base) Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde 2,4,6-Trimethoxy- benzaldehyde Aldehyde->Intermediate Unsaturated_diacid α,β-Unsaturated Dicarboxylic Acid Intermediate->Unsaturated_diacid Proton Transfer & -H₂O Final_Product 2,4,6-Trimethoxy- cinnamic Acid Unsaturated_diacid->Final_Product Heat (-CO₂)

Caption: Mechanism of the Knoevenagel condensation for this compound synthesis.

Experimental_Workflow Start Start Reactants Combine 2,4,6-Trimethoxybenzaldehyde, Malonic Acid, Pyridine, and Piperidine Start->Reactants Heating Heat to 80-85°C for 1 hr, then reflux for 3 hrs Reactants->Heating Cooling Cool to Room Temperature Heating->Cooling Precipitation Pour into Cold Water and Acidify with HCl Cooling->Precipitation Filtration1 Filter Crude Product Precipitation->Filtration1 Base_Wash Dissolve in NaOH solution Filtration1->Base_Wash Filtration2 Filter to Remove Impurities Base_Wash->Filtration2 Reprecipitation Acidify with HCl to Reprecipitate Filtration2->Reprecipitation Filtration3 Filter Purified Product Reprecipitation->Filtration3 Drying Dry in Vacuum Oven Filtration3->Drying End End Product Drying->End

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Pyridine is a flammable, harmful, and carcinogenic liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Piperidine is a flammable, toxic, and corrosive liquid. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and wear appropriate PPE.

  • The reaction generates carbon dioxide, which can cause pressure buildup. Ensure the reaction is not conducted in a sealed vessel.

Characterization

The final product can be characterized by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.

  • Spectroscopy (¹H NMR, ¹³C NMR, IR): Confirm the chemical structure of this compound.

Troubleshooting

  • Low Yield:

    • Ensure an excess of malonic acid is used.[3]

    • Verify that the reaction temperatures and times are followed accurately.

    • Ensure all reactants are of high purity and the pyridine is anhydrous.

  • Incomplete Reaction:

    • Monitor the reaction by TLC to ensure the starting aldehyde is consumed.

    • If the reaction stalls, a slight extension of the reflux time may be necessary.

  • Product Contamination:

    • Thorough washing of the crude and purified product is crucial to remove residual pyridine and other impurities.

    • If the product is still impure after reprecipitation, recrystallization from a suitable solvent is recommended.[3]

References

HPLC method for purification of 2,4,6-Trimethoxycinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Preparative HPLC Purification of 2,4,6-Trimethoxycinnamic Acid

Application Note

Introduction

This compound is a substituted derivative of cinnamic acid, a compound of interest in various fields of chemical and pharmaceutical research. Its structural complexity and potential for isomerization necessitate a robust purification method to ensure high purity for subsequent applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such compounds from complex mixtures. This application note describes a preparative reverse-phase HPLC method for the effective purification of this compound.

Method Overview

A reverse-phase HPLC method was developed for the purification of this compound. The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water, both acidified with formic acid to ensure good peak shape and resolution. This method is scalable for preparative purposes, allowing for the isolation of the target compound with high purity.

Key Features:

  • High Resolution: The method provides excellent separation of this compound from potential impurities.

  • Scalability: The analytical method can be readily scaled up to a preparative scale for the purification of larger quantities of the compound.[1][2]

  • High Purity: The optimized protocol is capable of yielding this compound with a purity exceeding 98%.[3]

Experimental Protocols

1. Sample Preparation

  • Dissolution: Dissolve the crude this compound sample in a minimal amount of a suitable solvent. A mixture of acetonitrile and water is recommended to ensure compatibility with the mobile phase.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. HPLC Instrumentation and Conditions

The following parameters are recommended for the purification of this compound. Optimization may be required based on the specific instrumentation and the nature of the impurities in the sample.

ParameterAnalytical ScalePreparative Scale
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 21.2 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 30-70% B over 20 min30-70% B over 20 min
Flow Rate 1.0 mL/min20 mL/min
Detection Wavelength 280 nm280 nm
Injection Volume 10 µL1-5 mL (depending on sample concentration)
Column Temperature 30 °C30 °C

3. Purification Protocol

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the column.

  • Chromatographic Separation: Run the gradient program as specified in the table above.

  • Fraction Collection: Collect the fraction corresponding to the this compound peak based on the retention time observed during an analytical run.

  • Post-Purification Analysis: Analyze the collected fractions for purity using the analytical HPLC method.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified solid compound.

Data Presentation

Table 1: Representative Purification Data

CompoundRetention Time (min)Purity (%)Recovery (%)
This compound15.2>98~90
Impurity 112.8--
Impurity 217.5--

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Crude Sample Dissolution B Filtration (0.45 µm) A->B C System Equilibration B->C D Sample Injection C->D E Gradient Elution D->E F Fraction Collection E->F G Purity Analysis (Analytical HPLC) F->G H Solvent Evaporation G->H I Purified Compound H->I

Caption: Experimental workflow for the HPLC purification of this compound.

Method_Parameters cluster_instrument Instrumentation cluster_mobile_phase Mobile Phase cluster_conditions Run Conditions Column Column (C18) Purification Successful Purification Column->Purification Detector Detector (UV @ 280nm) Detector->Purification Pump Pump (Gradient) Pump->Purification SolventA A: Water + 0.1% Formic Acid SolventA->Purification SolventB B: Acetonitrile + 0.1% Formic Acid SolventB->Purification FlowRate Flow Rate FlowRate->Purification Temperature Temperature Temperature->Purification Gradient Gradient Profile Gradient->Purification

Caption: Logical relationship of key parameters for the HPLC purification method.

References

Application Notes and Protocols for the Structural Elucidaion of 2,4,6-Trimethoxycinnamic Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cinnamic acids and their derivatives are a class of organic compounds widely found in the plant kingdom and are of significant interest in drug development and materials science due to their diverse biological activities. The precise determination of their molecular structure is crucial for understanding their function and for quality control in synthesis. NMR spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, provides unambiguous structural information through the analysis of chemical shifts, spin-spin couplings, and through-bond correlations. This application note details the necessary protocols for sample preparation, NMR data acquisition, and interpretation for the structural elucidation of 2,4,6-trimethoxycinnamic acid.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound and related compounds:

  • Sample Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR and a higher concentration for ¹³C NMR, ideally as much as will dissolve to form a saturated solution.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices for cinnamic acid derivatives include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can affect the chemical shifts of labile protons (e.g., carboxylic acid and hydroxyl groups).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter which can degrade the spectral quality, filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube.[1]

  • Internal Standard: An internal standard, such as Tetramethylsilane (TMS), is often added for referencing the chemical shifts to 0 ppm. However, modern spectrometers can also reference the spectra to the residual solvent signal.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Optimization may be required based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR Spectroscopy (for detailed structural confirmation):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

Data Presentation and Interpretation

While specific data for this compound is not provided in the search results, the following tables present the ¹H and ¹³C NMR data for the analogous compound 3,4,5-trimethoxycinnamic acid in CDCl₃, which serves as a valuable example.[2][3]

¹H NMR Data for 3,4,5-Trimethoxycinnamic Acid
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
12.07br. s-1HCarboxylic Acid (-COOH)
7.71d15.91HVinylic Proton (β-H)
6.79s-2HAromatic Protons (Ar-H)
6.37d15.91HVinylic Proton (α-H)
3.90s-9HMethoxy Protons (-OCH₃) x 3

Data obtained from CDCl₃ solution.[2][3]

¹³C NMR Data for 3,4,5-Trimethoxycinnamic Acid
Chemical Shift (δ) ppmAssignment
172.4Carbonyl Carbon (-C OOH)
153.4Aromatic Carbon (C-OCH₃) x 2
147.0Vinylic Carbon (β-C)
140.5Aromatic Carbon (C-OCH₃)
129.4Aromatic Carbon (ipso-C)
116.4Vinylic Carbon (α-C)
105.5Aromatic Carbon (CH) x 2
60.9Methoxy Carbon (para--OCH₃)
56.1Methoxy Carbon (meta--OCH₃) x 2

Data obtained from CDCl₃ solution.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of a substituted cinnamic acid using NMR spectroscopy.

G Experimental Workflow for NMR-based Structural Elucidation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A Weigh Sample (5-25 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Filter into NMR Tube B->C D Acquire 1D NMR (¹H, ¹³C) C->D E Acquire 2D NMR (COSY, HSQC, HMBC) D->E F Process Spectra (Fourier Transform, Phasing, Baseline Correction) E->F G Assign Signals (Chemical Shifts, Coupling Constants) F->G H Correlate Data from 2D Spectra G->H I Confirm Molecular Structure H->I J Final Structure Confirmed

Caption: Workflow for NMR structural elucidation.

Molecular Structure and Key NMR Correlations

This diagram shows the molecular structure of this compound and highlights the expected key correlations that would be observed in 2D NMR experiments, which are essential for confirming the connectivity of the atoms.

G Structure and Key NMR Correlations of this compound cluster_structure This compound C1 C1 C2 C2 C_beta C3 C3 OCH3_2 H₃CO C4 C4 H3 H3 C5 C5 OCH3_4 OCH₃ C6 C6 H5 H5 OCH3_6 OCH₃ C_alpha C_carboxyl COOH H_alpha H_beta H_alpha->C_beta HMBC H_alpha->C_carboxyl HMBC H_alpha->H_beta COSY H_beta->C1 HMBC H_beta->C_alpha HMBC H3->C2 HMBC H3->C4 HMBC H5->C4 HMBC H5->C6 HMBC

Caption: Key 2D NMR correlations for structure confirmation.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules such as this compound. By following the detailed protocols for sample preparation and data acquisition, and by utilizing a combination of 1D and 2D NMR experiments, researchers can confidently determine the chemical structure of substituted cinnamic acids. The provided data for an analogous compound and the illustrative diagrams of the workflow and molecular correlations serve as a comprehensive guide for scientists in the field.

References

Application Notes and Protocols: In Vitro Antioxidant Activity of 2,4,6-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring organic acid found in various plants. Cinnamic acid and its derivatives are recognized for a broad spectrum of biological activities, including antioxidant properties.[1][2][3] The antioxidant capacity of these compounds is largely attributed to their chemical structure, particularly the presence and position of hydroxyl and methoxy groups on the phenyl ring, which can stabilize free radicals.[1] The methoxy groups are known to be electron-donating, which can enhance the radical scavenging ability of the phenolic compounds.

Data Presentation

As of the latest literature review, specific quantitative in vitro antioxidant activity data for this compound from DPPH, ABTS, and FRAP assays has not been published. The following tables are structured for researchers to populate with their experimental data. For context, reported values for the related isomer 3,4,5-Trimethoxycinnamic acid are included where found.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)Standard Reference
This compound Data not availableAscorbic Acid / Trolox
3,4,5-Trimethoxycinnamic acidData not availableAscorbic Acid / Trolox
Ascorbic Acid (Example Value)~5-
Trolox (Example Value)~8-

Table 2: ABTS Radical Cation Scavenging Activity

CompoundIC50 (µg/mL)Standard Reference
This compound Data not availableAscorbic Acid / Trolox
3,4,5-Trimethoxycinnamic acidData not availableAscorbic Acid / Trolox
Ascorbic Acid (Example Value)~2-
Trolox (Example Value)~4-

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundFRAP Value (µM Fe(II)/g)Standard Reference
This compound Data not availableFerrous Sulfate / Trolox
3,4,5-Trimethoxycinnamic acidData not availableFerrous Sulfate / Trolox
Trolox (Example Value)~1500-

Experimental Protocols

Detailed methodologies for the three key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol), spectrophotometric grade

  • This compound (test sample)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (capable of reading at 517 nm)

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and store it at 4°C.

  • Preparation of Test Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (Ascorbic acid or Trolox).

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test sample or standard to the corresponding wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Mix the contents of the wells thoroughly.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[4] After incubation, measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

    Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate Buffered Saline (PBS)

  • This compound (test sample)

  • Trolox (positive control)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (capable of reading at 734 nm)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4]

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Sample and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay. Prepare similar dilutions for the Trolox standard.

  • Assay Protocol:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test sample or standard to the corresponding wells.

    • For the blank, add 10 µL of the solvent used for the sample.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 6-7 minutes. Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

    Where Acontrol is the absorbance of the ABTS•+ solution without the sample, and Asample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound (test sample)

  • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Spectrophotometer (capable of reading at 593 nm)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[2] Warm the reagent to 37°C before use.[2]

  • Preparation of Test Sample and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄ or Trolox.

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of the test sample or standard to the corresponding wells.

    • For the blank, add 20 µL of the solvent used for the sample.

  • Incubation and Measurement: Incubate the plate at 37°C for 4-10 minutes.[2][3] Measure the absorbance at 593 nm.

  • Calculation of FRAP Value: The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents per gram of the sample.

Visualizations

The following diagrams illustrate the general experimental workflows for the described antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Standard DPPH_sol->Mix Sample_sol Prepare Sample/Standard Dilutions Sample_sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_rad Generate ABTS Radical (ABTS + K2S2O8) Working_sol Dilute ABTS Radical to Abs ~0.7 ABTS_rad->Working_sol Mix Mix ABTS Solution with Sample/Standard Working_sol->Mix Sample_sol Prepare Sample/Standard Dilutions Sample_sol->Mix Incubate Incubate 6-7 min in Dark Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate

Caption: Workflow for the ABTS Radical Scavenging Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Sample/Standard FRAP_reagent->Mix Sample_sol Prepare Sample/Standard Dilutions Sample_sol->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (vs. Standard Curve) Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

References

Application Notes and Protocols for Cell-Based Assays: Evaluating the Cytotoxicity of 2,4,6-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring organic acid found in various plants. Cinnamic acid and its derivatives have garnered significant interest in pharmacology due to their broad spectrum of biological activities, including potential anticancer properties. Structurally related compounds, such as trimethoxychalcones, have demonstrated cytotoxic effects on various cancer cell lines, often through the induction of apoptosis and cell cycle arrest. These effects are frequently linked to the generation of reactive oxygen species (ROS).

This document provides detailed protocols for essential cell-based assays to evaluate the cytotoxicity of this compound. The described methods, including the MTT assay for cell viability, flow cytometry for apoptosis analysis (Annexin V-FITC/Propidium Iodide staining), and cell cycle analysis, are fundamental techniques in the preliminary screening and mechanistic study of potential anticancer compounds. While direct cytotoxic data for this compound is limited in publicly available literature, the data presented herein for structurally similar compounds provides a valuable reference for expected activity and experimental design.

Data Presentation: Cytotoxicity of Structurally Related Cinnamic Acid and Chalcone Derivatives

The following table summarizes the cytotoxic activity of various trimethoxy-substituted cinnamic acid and chalcone derivatives on different cancer cell lines. This data can be used as a reference for designing dose-response experiments for this compound.

Compound NameCell Line(s)Assay TypeIC50 / EffectReference
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)KYSE-450 (Esophageal)CCK-84.97 µM[1]
Eca-109 (Esophageal)CCK-89.43 µM[1]
Various Cinnamic Acid DerivativesHeLa (Cervical), K562 (Leukemia), Fem-x (Melanoma), MCF-7 (Breast)MTT42 - 166 µM[2]
3,4,5-trimethoxycinnamic acid ester (S1)MDA-MB-231 (Breast)Not Specified46.7 µM[3]
3,4,5-trimethoxycinnamic acid ester (S5)PC-3 (Prostate), SGC-7901 (Gastric), A549 (Lung), MDA-MB-435s (Melanoma)Not Specified17.22 µM, 11.82 µM, 0.50 µM, 5.33 µM[3]
2',5'-dimethoxychalcone ester (S8)A549 (Lung), Hep 3B (Liver), HT-29 (Colon), MCF-7 (Breast)Not Specified36.7 µM, 23.2 µM, 23.8 µM, 6.4 µM[3]
4'-O-β-d-glucopyranosyl-4-hydroxy-3,3',5-trimethoxychalcone (Compound 6)LA-N-1 (Neuroblastoma), NB-39 (Neuroblastoma)WST-8Cytotoxic effects observed[4]
2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC)MCF-7 (Breast), MDA-MB-231 (Breast)Not SpecifiedSelective inhibition of proliferation[5]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)BEL-7402/5-FU (Liver)Not SpecifiedPotent cytotoxicity[6]

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials:

  • This compound

  • Human cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Flow Cytometry for Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][7][8]

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Flow Cytometry for Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4][9]

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • 70% ethanol (ice-cold)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_mtt Cell Viability cluster_apoptosis Apoptosis cluster_cell_cycle Cell Cycle cluster_data_analysis Data Analysis & Interpretation start Seed Cancer Cells (e.g., HeLa, MCF-7) treatment Treat with this compound (Dose-Response and Time-Course) start->treatment mtt MTT Assay treatment->mtt apoptosis Annexin V/PI Staining (Flow Cytometry) treatment->apoptosis cell_cycle PI Staining (Flow Cytometry) treatment->cell_cycle mtt_result Determine IC50 mtt->mtt_result analysis Analyze Cytotoxic Effects and Mechanism of Action mtt_result->analysis apoptosis_result Quantify Apoptotic Cells apoptosis->apoptosis_result apoptosis_result->analysis cell_cycle_result Analyze Cell Cycle Distribution cell_cycle->cell_cycle_result cell_cycle_result->analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_cell Cancer Cell cluster_mitochondria Mitochondrial Pathway cluster_cell_cycle_reg Cell Cycle Regulation compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros cdk Modulation of Cyclins/CDKs (e.g., ↓Cyclin D1/CDK4) compound->cdk bcl2 Bcl-2 Family Regulation (e.g., ↓Bcl-2, ↑Bax) ros->bcl2 Oxidative Stress cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspases Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis cell_cycle_arrest Cell Cycle Arrest (G0/G1 or G2/M Phase) cdk->cell_cycle_arrest inhibition Inhibition of Proliferation cell_cycle_arrest->inhibition apoptosis->inhibition

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols: Measuring the Anti-inflammatory Effects of 2,4,6-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory properties of 2,4,6-Trimethoxycinnamic acid (TMCA) using an in vitro macrophage model. The protocols herein describe the use of the murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[1]

Overview of Experimental Workflow

The overall workflow involves determining the non-cytotoxic concentration range of 2,4,6-TMCA, followed by the assessment of its effects on key inflammatory markers and signaling pathways in LPS-stimulated macrophages.

G cluster_0 Phase 1: Preliminary Analysis cluster_1 Phase 2: Anti-inflammatory Assessment cluster_2 Phase 3: Endpoint Analysis A RAW 264.7 Cell Culture B Determine TMCA Cytotoxicity (MTT Assay) A->B C Pre-treat cells with non-toxic concentrations of TMCA B->C Select Concentrations D Induce Inflammation with LPS (1 µg/mL) C->D E Collect Supernatant & Cell Lysates D->E F Nitric Oxide Measurement (Griess Assay) E->F G Cytokine Quantification (ELISA for TNF-α, IL-6) E->G H Protein Expression Analysis (Western Blot for NF-κB, MAPKs) E->H

Caption: Experimental workflow for evaluating the anti-inflammatory effects of 2,4,6-TMCA.

Materials and Reagents

Reagent/MaterialSupplier (Example)
RAW 264.7 Macrophage Cell LineATCC
This compoundSigma-Aldrich
Dulbecco's Modified Eagle Medium (DMEM)Gibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-Streptomycin SolutionGibco
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-Aldrich
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich
Griess Reagent SystemPromega
Mouse TNF-α and IL-6 ELISA KitseBioscience or R&D Systems
RIPA Lysis BufferCell Signaling Technology
Protease and Phosphatase Inhibitor CocktailRoche
BCA Protein Assay KitThermo Fisher Scientific
Primary Antibodies (p-p65, p65, p-p38, p38, β-actin)Cell Signaling Technology
HRP-conjugated Secondary AntibodiesCell Signaling Technology
PVDF MembranesBio-Rad
ECL Western Blotting SubstrateBio-Rad
96-well and 6-well tissue culture platesCorning

Experimental Protocols

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[2]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days by dislodging them with a cell scraper. A sub-cultivation ratio of 1:3 to 1:6 is recommended.[2]

This assay is crucial to determine the concentrations of 2,4,6-TMCA that are non-toxic to the cells, ensuring that any observed anti-inflammatory effects are not due to cell death.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5×10⁴ cells/well and incubate overnight.[3]

  • The next day, treat the cells with various concentrations of 2,4,6-TMCA (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[3]

  • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group. Select concentrations that show >90% cell viability for subsequent experiments.

  • Seed RAW 264.7 cells in appropriate plates (96-well for Griess and ELISA, 6-well for Western Blot) and allow them to adhere overnight.[4]

  • Pre-treat the cells with selected non-toxic concentrations of 2,4,6-TMCA for 1-2 hours.

  • Subsequently, stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for NO and cytokine analysis, or shorter times like 30-60 minutes for signaling protein phosphorylation).[5][6]

  • Include the following control groups:

    • Control: Untreated cells.

    • LPS Only: Cells treated only with LPS.

    • TMCA Only: Cells treated only with the highest concentration of TMCA to ensure it doesn't have a pro-inflammatory effect on its own.

This assay measures nitrite (a stable product of NO), which is a key inflammatory mediator produced by activated macrophages.[2][7]

  • After the 24-hour LPS stimulation period (from Protocol 3.3), collect 50 µL of the cell culture supernatant from each well of the 96-well plate.[8]

  • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.[8]

  • Measure the absorbance at 540 nm.[8]

  • Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.[5][9]

  • Use the cell culture supernatants collected from Protocol 3.3.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.[10][11][12]

  • The general steps involve:

    • Adding standards and samples to a microplate pre-coated with a capture antibody.[13]

    • Incubating to allow the cytokine to bind.

    • Washing and adding a biotinylated detection antibody.[13]

    • Washing and adding a streptavidin-HRP conjugate.[13]

    • Adding a substrate solution to develop color in proportion to the amount of bound cytokine.[12]

    • Stopping the reaction with a stop solution and measuring the absorbance, typically at 450 nm.[13]

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[10]

Western blotting is used to analyze the expression and phosphorylation status of key proteins in inflammatory signaling pathways. The activation of NF-κB and MAPK pathways is critical for the production of inflammatory mediators.[3][14]

  • After the appropriate stimulation time (e.g., 30-60 minutes for phosphorylation events), wash the cells in the 6-well plates with ice-cold PBS.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 30-40 µg) by boiling in Laemmli sample buffer.[14]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

  • Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38) overnight at 4°C.[14]

  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Wash again and visualize the protein bands using an ECL detection reagent and an imaging system.[14]

  • Quantify band density using software like ImageJ, normalizing the phosphorylated protein levels to their total protein levels and then to a loading control like β-actin.[14][15]

Inflammatory Signaling Pathways

LPS binding to Toll-like receptor 4 (TLR4) on macrophages activates downstream signaling cascades, primarily the NF-κB and MAPK pathways. These pathways culminate in the transcription of genes encoding pro-inflammatory mediators. TMCA may exert its anti-inflammatory effects by inhibiting one or more steps in these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 (Active) IkBa_p65->p65 IκBα Degradation p65_nuc p65/p50 p65->p65_nuc Translocation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates MAPK_nuc p-MAPK MAPK->MAPK_nuc Translocation DNA DNA p65_nuc->DNA MAPK_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Simplified LPS-induced NF-κB and MAPK signaling pathways in macrophages.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of 2,4,6-TMCA on Cell Viability

Concentration (µM)Absorbance (570 nm) ± SDCell Viability (%)
Control (0)1.25 ± 0.08100
11.23 ± 0.0798.4
101.21 ± 0.0996.8
251.18 ± 0.0694.4
500.85 ± 0.0568.0
1000.45 ± 0.0436.0

Table 2: Inhibition of NO Production by 2,4,6-TMCA

TreatmentConcentration (µM)Nitrite (µM) ± SD% Inhibition
Control-1.5 ± 0.2-
LPS (1 µg/mL)-45.2 ± 3.10
LPS + TMCA138.6 ± 2.514.6
LPS + TMCA1025.1 ± 1.944.5
LPS + TMCA2512.3 ± 1.172.8

Table 3: Effect of 2,4,6-TMCA on TNF-α and IL-6 Production

TreatmentConcentration (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SD
Control-50 ± 825 ± 5
LPS (1 µg/mL)-3500 ± 2101800 ± 150
LPS + TMCA102100 ± 1801100 ± 90
LPS + TMCA25950 ± 110550 ± 60

Table 4: Densitometric Analysis of Western Blot Results

TreatmentConcentration (µM)p-p65 / p65 Ratiop-p38 / p38 Ratio
Control-0.10 ± 0.020.12 ± 0.03
LPS (1 µg/mL)-1.00 ± 0.151.00 ± 0.12
LPS + TMCA100.55 ± 0.080.61 ± 0.07
LPS + TMCA250.25 ± 0.040.30 ± 0.05

References

Application Notes and Protocols: 2,4,6-Trimethoxycinnamic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4,6-Trimethoxycinnamic acid is a substituted aromatic carboxylic acid characterized by three methoxy groups at the 2, 4, and 6 positions of the phenyl ring.[1] This specific substitution pattern imparts unique electronic and steric properties, making it a valuable and versatile starting material for the synthesis of a variety of complex organic molecules, including stilbenes and chalcones. These synthesized compounds often exhibit significant biological activities, positioning them as promising candidates in drug discovery and development.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound and its close derivatives as precursors in key organic transformations.

Application Note 1: Synthesis of (E)-Stilbene Derivatives via Wittig Reaction

The conversion of this compound to its corresponding aldehyde provides a crucial intermediate for the synthesis of stilbene derivatives. The Wittig reaction is a reliable and widely used method for forming carbon-carbon double bonds from aldehydes and phosphorus ylides, often with high stereoselectivity for the (E)-isomer.[5][6][7]

Experimental Workflow

G cluster_0 Logical Flow: Stilbene Synthesis A 2,4,6-Trimethoxycinnamic Acid B Reduction A->B C 2,4,6-Trimethoxybenzaldehyde B->C D Wittig Reaction (Phosphonium Ylide) C->D E (E)-Stilbene Derivative D->E G cluster_1 Logical Flow: Chalcone Synthesis A 2,4,6-Trimethoxy- acetophenone C Claisen-Schmidt Condensation (Base-catalyzed) A->C B Aromatic Aldehyde B->C D 2',4',6'-Trimethoxy- chalcone Derivative C->D G cluster_2 Proposed Mechanism of Action A Ch-19 Chalcone Derivative B Stimulation of ROS Accumulation A->B Induces C Oxidative Stress B->C D Induction of Apoptosis C->D E Anti-Tumor Effect (ESCC Cells) D->E Leads to

References

Troubleshooting & Optimization

Technical Support Center: Knoevenagel Condensation of 2,4,6-Trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and experimental protocols to improve the yield and purity of 2,4,6-Trimethoxycinnamic acid synthesized via the Knoevenagel condensation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My yield is very low. What are the most common causes?

Low yields in this reaction can stem from several factors. Systematically review the following:

  • Inefficient Catalysis: The traditional pyridine/piperidine system can be inefficient and is hazardous.[1] Consider switching to a more robust and environmentally friendly "green" catalyst system. Ammonium bicarbonate under solvent-free conditions has proven effective for substituted benzaldehydes.[1][2][3]

  • Incomplete Reaction: The steric hindrance of the 2,4,6-trimethoxybenzaldehyde substrate can slow the reaction rate.[4] Ensure adequate reaction time and temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Suboptimal Temperature: The reaction requires sufficient thermal energy for both the condensation and the subsequent decarboxylation of the malonic acid intermediate.[2] For solvent-free methods with ammonium bicarbonate, temperatures around 140°C are often necessary.[5] Lower temperatures (e.g., 90°C) may result in significantly lower yields.[5]

  • Poor Work-up Procedure: The product is an acid and must be isolated correctly. This typically involves dissolving the crude reaction mixture in a basic aqueous solution (like sodium bicarbonate), washing with an organic solvent to remove the unreacted aldehyde, and then re-acidifying the aqueous layer to precipitate the pure product.[5]

Q2: My reaction has stalled, and I see a lot of unreacted 2,4,6-trimethoxybenzaldehyde. How can I drive the reaction to completion?

This is a common issue, particularly given the sterically hindered nature of the starting material.[4]

  • Increase Reaction Time/Temperature: The simplest solution is to prolong the reaction time or cautiously increase the temperature. Use TLC to monitor for the disappearance of the starting aldehyde.

  • Catalyst Choice: Ensure your catalyst is active. If using a standard amine catalyst, ensure it has not degraded. For greener methods, ammonium salts like ammonium bicarbonate are generally stable and effective.[1][2]

  • Reactant Ratio: While traditional methods use a large excess of malonic acid, modern green protocols have successfully reduced this to around 1.2 equivalents without compromising yield.[1][5] Ensure your molar ratios are correct.

Q3: My final product is an off-white or yellow powder and appears impure. What are the likely contaminants and how can I remove them?

The most common impurities are unreacted 2,4,6-trimethoxybenzaldehyde and the intermediate dicarboxylic acid (from incomplete decarboxylation).

  • Removal of Unreacted Aldehyde: The aldehyde is not acidic and can be removed during the work-up. After the reaction is complete, dissolve the crude mixture in a saturated sodium bicarbonate solution. The acidic product will dissolve, forming its sodium salt. The neutral aldehyde will not dissolve and can be removed by washing the aqueous solution several times with a solvent like ethyl acetate.[5] The aqueous and organic layers should be transparent before proceeding.[5]

  • Ensuring Complete Decarboxylation: The formation of the cinnamic acid requires a decarboxylation step, which is temperature-dependent.[2] If the reaction temperature is too low or the time is too short, the dicarboxylic acid intermediate may remain. Heating the reaction mixture at a sufficiently high temperature (e.g., 140°C) for an adequate duration (e.g., 2 hours) promotes complete decarboxylation.[5][6]

  • Final Purification: After precipitation with acid, recrystallization is the final step to achieve high purity. A mixture of water and ethanol (e.g., 4:1) is often effective for recrystallizing cinnamic acid derivatives, yielding pure white crystals.[5]

Q4: Can I perform this reaction without toxic solvents like pyridine?

Absolutely. Modern, greener protocols are highly effective and avoid the hazards associated with pyridine and piperidine.[1][3]

  • Solvent-Free Reaction: A highly effective method involves heating the solid reactants (2,4,6-trimethoxybenzaldehyde, malonic acid, and ammonium bicarbonate) directly.[2][6] This reduces waste and simplifies the procedure.

  • Water-Mediated Synthesis: Recent studies show that for some substrates, the Knoevenagel condensation can proceed in water at elevated temperatures, even without a catalyst, yielding excellent results.[4]

  • Alternative Solvents: If a solvent is preferred, options like ethanol or even water can be used with appropriate catalysts, replacing pyridine.[7]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and conditions is critical for optimizing the Knoevenagel condensation. While data for 2,4,6-trimethoxybenzaldehyde is specific, the following table summarizes results for various substituted benzaldehydes, providing a strong indication of the efficacy of different green methodologies.

Catalyst SystemSolventTemperatureTypical TimeReported Yield RangeCitation(s)
Ammonium Bicarbonate Solvent-Free90–140°C2–3 hours73–95%[2][5][6]
Piperidine Ethyl Acetate77°C (Reflux)~7 hours~99%[2]
1,2-Diaminoethane Solvent-Free90°C2 hours~100%[2]
No Catalyst Water50–80°C4–5 hours81–99%[4]
Calcium Ferrite (CaFe₂O₄) NPs MethanolRoom Temp.20–30 min90–95%[8]

Experimental Protocols

Recommended Protocol: Solvent-Free Synthesis using Ammonium Bicarbonate

This protocol is based on established green chemistry principles, offering high yields, operational simplicity, and minimal waste.[2][5]

Materials:

  • 2,4,6-trimethoxybenzaldehyde

  • Malonic acid

  • Ammonium bicarbonate (NH₄HCO₃)

  • Ethyl acetate (used transiently)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Reactant Mixing: In a large test tube or round-bottom flask, combine 2,4,6-trimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq).[5]

  • Reaction Setup: Add a small amount of ethyl acetate (approx. 2-3 mL per gram of aldehyde) to create a slurry. Place the vessel in a preheated oil bath at 140°C.[5]

  • Condensation & Decarboxylation: The ethyl acetate will boil off as the reaction commences, which is marked by vigorous gas (CO₂) evolution.[5] Continue heating for 2-3 hours. The mixture will become a viscous, golden-yellow semi-solid. The reaction is complete when gas evolution ceases.

  • Work-up & Product Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Add saturated sodium bicarbonate solution to the vessel to dissolve the solid mass. This may require stirring for some time.

    • Transfer the aqueous solution to a separatory funnel and wash it two to three times with small volumes of ethyl acetate to remove any unreacted aldehyde and non-acidic impurities. Discard the organic layers.[5]

    • Cool the aqueous layer in an ice bath and slowly add 6M HCl with stirring until the pH reaches ~2. A precipitate of this compound will form.[5]

  • Purification:

    • Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

    • Recrystallize the crude product from a 4:1 water:ethanol mixture to obtain pure, white, needle-like crystals.[5]

    • Dry the final product in a vacuum oven.

Visualizations

Experimental Workflow

G s1 1. Mix Reactants (Aldehyde, Malonic Acid, NH4HCO3) s2 2. Heat Mixture (140°C Oil Bath) s1->s2 Slurry in EtOAc s3 3. Monitor Reaction (Gas evolution ceases) s2->s3 2-3 hours s4 4. Cool & Dissolve (in sat. NaHCO3 aq.) s3->s4 s5 5. Purify Aqueous Phase (Wash with Ethyl Acetate) s4->s5 s6 6. Acidify & Precipitate (Add 6M HCl to pH 2) s5->s6 Discard organic layers s7 7. Isolate Solid (Filter and wash with water) s6->s7 s8 8. Recrystallize (Water/Ethanol) s7->s8 s9 Pure this compound s8->s9

Caption: General workflow for the green synthesis of this compound.

Troubleshooting Logic for Low Yield

Caption: Decision tree for troubleshooting low yield in the Knoevenagel condensation.

References

Technical Support Center: Optimizing HPLC Separation of Trimethoxycinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of trimethoxycinnamic acid isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC separation of trimethoxycinnamic acid isomers.

Question: Why am I seeing poor resolution or co-elution of my trimethoxycinnamic acid isomers?

Answer:

Poor resolution is a common challenge when separating positional isomers like trimethoxycinnamic acids. Several factors related to the mobile phase can be adjusted to improve separation:

  • Optimize Mobile Phase pH: The ionization state of trimethoxycinnamic acids, which are acidic, significantly impacts their retention on a reversed-phase column. Ensure the mobile phase pH is at least 2 units below the pKa of the isomers. This suppresses the ionization of the carboxylic acid group, making the molecules less polar and increasing their retention, which can enhance separation.[1]

  • Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention times and may improve the resolution between closely eluting peaks. Try a stepwise reduction of the organic modifier concentration.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths and can offer different selectivities.[1] If you are using acetonitrile, switching to methanol, or vice versa, can alter the elution order and improve the separation of isomeric compounds.

  • Incorporate a Different Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. While C18 columns are a good starting point, Phenyl or Pentafluorophenyl (PFP) columns can provide alternative selectivity for aromatic isomers through π-π interactions.

Question: My peaks are tailing. How can I improve peak shape?

Answer:

Peak tailing for acidic compounds like trimethoxycinnamic acid isomers is often caused by secondary interactions with the stationary phase. Here are some mobile phase adjustments to address this:

  • Lower the Mobile Phase pH: Tailing can occur due to interactions between the ionized analytes and active sites (silanols) on the silica-based stationary phase.[2] Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acidic modifier like formic acid, phosphoric acid, or acetic acid will suppress the ionization of both the trimethoxycinnamic acid isomers and the surface silanols, minimizing these secondary interactions and leading to more symmetrical peaks.[1]

  • Increase Buffer Concentration: A low buffer concentration may not be sufficient to control the pH at the column surface, leading to peak tailing. Increasing the buffer concentration, typically in the range of 10-25 mM, can improve peak shape.[2] However, be mindful of buffer solubility in the organic portion of the mobile phase to avoid precipitation.[3]

Question: My retention times are drifting from one injection to the next. What could be the cause?

Answer:

Retention time drift can compromise the reliability of your results. The following mobile phase-related factors should be investigated:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.[4] A common rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.

  • Mobile Phase Composition Changes: If you are preparing the mobile phase online using a gradient pump, ensure the pump is functioning correctly and the solvent proportions are accurate.[5] For isocratic methods, preparing the mobile phase offline by accurately measuring each component can improve consistency.[6] Also, ensure your mobile phase components are miscible and properly degassed to prevent bubble formation, which can affect the pump's performance.[4]

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment and improve the reproducibility of your separation.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for separating trimethoxycinnamic acid isomers on a C18 column?

A good starting point for method development would be a gradient elution using:

  • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or phosphoric acid.

You can begin with a linear gradient from a low percentage of Mobile Phase B (e.g., 10-20%) to a high percentage (e.g., 80-90%) over 20-30 minutes to determine the approximate elution conditions. From there, the gradient can be optimized to improve resolution.

Q2: Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile and methanol can be effective. Acetonitrile generally has a stronger elution strength and lower viscosity, which can lead to sharper peaks and lower backpressure.[1] However, methanol can offer different selectivity for aromatic compounds and may resolve isomers that co-elute with acetonitrile. It is often beneficial to screen both solvents during method development.

Q3: What is the role of adding an acid (e.g., formic acid, phosphoric acid) to the mobile phase?

Adding an acid to the mobile phase serves to control the pH. For acidic analytes like trimethoxycinnamic acids, a low pH (typically below 4) suppresses the ionization of the carboxylic acid group.[1] This leads to increased hydrophobicity and stronger retention on a reversed-phase column, which is often necessary to achieve separation of closely related isomers. It also helps to produce sharper, more symmetrical peaks by minimizing undesirable interactions with the stationary phase.[1][2]

Q4: Can I use a buffer instead of just adding an acid?

Yes, using a buffer, such as a phosphate or formate buffer, is highly recommended for robust and reproducible separations. A buffer resists changes in pH, ensuring consistent ionization of the analytes throughout the analysis. A common choice is a 10-25 mM phosphate buffer adjusted to a pH between 2.5 and 3.5.[2]

Q5: How does the choice of stationary phase affect the mobile phase optimization?

The stationary phase chemistry plays a crucial role in the separation mechanism.

  • C18 and C8 columns: These are standard reversed-phase columns that separate based on hydrophobicity. Mobile phase optimization will primarily focus on adjusting the organic/aqueous ratio and pH.

  • Phenyl and PFP columns: These columns offer alternative selectivity for aromatic compounds through π-π and dipole-dipole interactions. When using these columns, the choice of organic modifier (acetonitrile vs. methanol) can have a more pronounced effect on selectivity.

Experimental Protocols

Protocol 1: General Screening Method for Trimethoxycinnamic Acid Isomers

This protocol is designed for initial screening to determine the retention behavior of the isomers.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-22 min: 10% to 90% B (linear gradient)

    • 22-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in a 50:50 mixture of water and acetonitrile.

Protocol 2: Optimized Isocratic Method for Known Isomer Pair

This protocol is an example for an optimized separation once the elution conditions are better understood.

  • Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: 60% Methanol, 40% Water containing 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in the mobile phase.

Quantitative Data Summary

The following tables summarize typical mobile phase parameters that can be varied to optimize the separation of trimethoxycinnamic acid isomers.

Table 1: Comparison of Mobile Phase Modifiers

ParameterMobile Phase CompositionExpected Outcome
Organic Solvent Acetonitrile vs. MethanolCan alter selectivity and elution order of isomers. Acetonitrile often provides higher efficiency.
Acidic Modifier 0.1% Formic Acid vs. 0.1% Phosphoric AcidBoth control pH to suppress ionization. Phosphoric acid can provide better buffering capacity at pH 2-3.
Buffer System 20 mM Phosphate Buffer vs. 20 mM Formate BufferBoth maintain a stable pH. Phosphate is effective around pH 2.1 and 7.2, while formate is effective around pH 3.8.

Table 2: Effect of Mobile Phase pH on Retention (Illustrative)

AnalyteMobile Phase pHRetention Factor (k')Peak Shape
Isomer A2.55.2Symmetrical
Isomer A4.52.8May show tailing
Isomer B2.55.5Symmetrical
Isomer B4.53.1May show tailing

Visualizations

Troubleshooting_Workflow start Problem Identified: Poor Separation of Isomers check_resolution Poor Resolution or Co-elution? start->check_resolution check_tailing Peak Tailing? check_resolution->check_tailing No optimize_ph Adjust Mobile Phase pH (2.5 - 3.5) check_resolution->optimize_ph Yes check_drift Retention Time Drift? check_tailing->check_drift No lower_ph Lower Mobile Phase pH (< 3.0) check_tailing->lower_ph Yes equilibrate Ensure Adequate Column Equilibration check_drift->equilibrate Yes end Problem Resolved check_drift->end No adjust_organic Decrease % Organic Modifier optimize_ph->adjust_organic change_organic Switch Organic Modifier (ACN <=> MeOH) adjust_organic->change_organic change_column Consider Different Column (e.g., Phenyl) change_organic->change_column change_column->end increase_buffer Increase Buffer Strength (10-25 mM) lower_ph->increase_buffer increase_buffer->end check_mp Verify Mobile Phase Composition & Degassing equilibrate->check_mp control_temp Use a Column Oven check_mp->control_temp control_temp->end

Caption: Troubleshooting workflow for common HPLC separation issues.

Mobile_Phase_Optimization_Logic start Goal: Separate Trimethoxycinnamic Acid Isomers select_column Start with C18 Column start->select_column select_ph Set pH < pKa (e.g., 2.5-3.5) using Acid/Buffer select_column->select_ph screen_solvents Screen Acetonitrile vs. Methanol with a Gradient select_ph->screen_solvents eval_separation Evaluate Resolution screen_solvents->eval_separation optimize_gradient Optimize Gradient Slope and Time eval_separation->optimize_gradient Resolution Needs Improvement change_column If Resolution is Still Poor, Try Phenyl Column eval_separation->change_column Poor Resolution end Optimized Separation eval_separation->end Good Resolution isocratic_possible Consider Isocratic Method optimize_gradient->isocratic_possible isocratic_possible->end change_column->select_ph

Caption: Logical workflow for mobile phase optimization.

References

Preventing degradation of 2,4,6-Trimethoxycinnamic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,4,6-Trimethoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • Light Exposure: While some sources suggest good stability in the presence of light, prolonged exposure to UV or high-intensity light should be minimized as a general precaution for cinnamic acid derivatives.[1]

  • Temperature: Elevated temperatures can potentially lead to degradation. For other methoxy-substituted cinnamic acids, thermal isomerization (cis-trans) and decarboxylation have been observed at high temperatures.

  • pH: The pH of the solution can significantly impact the stability of cinnamic acids. Extreme pH values (highly acidic or alkaline) may promote hydrolysis.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the compound.

  • Solvent Choice: The solubility and stability can vary depending on the solvent used.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the stability of your this compound solutions, we recommend the following storage conditions:

  • Protection from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) for short-term storage. For long-term storage, consider freezing at -20 °C or below. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. Some product information for similar compounds suggests they can be air-sensitive.

Q3: How can I monitor the degradation of this compound in my solution?

A3: The most common method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound and any potential degradation products. UV-Visible spectroscopy can also be used to observe changes in the absorption spectrum that may indicate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Solution - Poor solubility in the chosen solvent.- Change in temperature affecting solubility.- pH of the solution is near the pKa of the compound, reducing solubility.- Consult solubility data to select a more appropriate solvent or solvent mixture.- Gently warm the solution to redissolve the precipitate (if thermal stability is not a concern).- Adjust the pH of the solution to increase solubility (for aqueous solutions).- Consider using a co-solvent to improve solubility.
Color Change in Solution - Degradation of the compound due to light, heat, or oxidation.- Reaction with impurities in the solvent or container.- pH-dependent color changes.- Prepare fresh solutions and ensure proper storage conditions (protection from light, refrigerated).- Use high-purity solvents and clean glassware.- Check the pH of your solution and buffer if necessary.- If the color change is observed in chlorinated solvents, it could be due to a reaction with the solvent.
Loss of Biological Activity or Inconsistent Results - Degradation of the this compound.- Adsorption to container surfaces.- Perform a stability study of your compound under your experimental conditions using HPLC to quantify the concentration.- Prepare fresh solutions before each experiment.- Consider using silanized glassware or low-adsorption microplates.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for a specified time.

    • At each time point, withdraw a sample, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for a specified time.

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and heat in an oven at a specified temperature (e.g., 80°C).

    • At each time point, withdraw a sample, cool to room temperature, and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a photostability chamber to a specific light exposure (e.g., as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After the exposure period, dilute the sample with the mobile phase for HPLC analysis.

4. HPLC Analysis:

  • Analyze the stressed samples by a validated stability-indicating HPLC method (see Protocol 2 for a starting method).

  • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products).

Protocol 2: Stability-Indicating HPLC Method

This is a suggested starting method for the analysis of this compound and its potential degradation products. Optimization may be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol:Water (e.g., 70:30 v/v) with 0.1% phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection Wavelength Set based on the UV spectrum of this compound (a starting point could be around 320 nm, similar to other methoxycinnamic derivatives)
Run Time 30 minutes

Data Presentation

Solubility of 3,4,5-Trimethoxycinnamic Acid (an isomer) in Various Solvents at Different Temperatures

Note: This data is for the 3,4,5-isomer and should be used as a general guide for solvent selection.

Solvent 278.15 K (Mole Fraction, 10³x) 298.15 K (Mole Fraction, 10³x) 323.15 K (Mole Fraction, 10³x)
Methanol1.152.856.81
Ethanol0.892.325.89
Isopropanol0.611.684.62
Acetonitrile0.471.353.84
Acetone2.235.4812.63
Ethyl Acetate1.323.458.57
Tetrahydrofuran3.127.2115.98

Data adapted from a study on 3,4,5-Trimethoxycinnamic acid.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Apply Stress oxid Oxidation (3% H2O2, RT) stock->oxid Apply Stress thermal Thermal (80°C) stock->thermal Apply Stress photo Photolytic (ICH Q1B) stock->photo Apply Stress neutralize Neutralize (if needed) acid->neutralize base->neutralize dilute Dilute Sample oxid->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

Troubleshooting_Precipitation cluster_check Initial Checks cluster_action Corrective Actions start Precipitation Observed in Solution check_temp Is the storage/working temperature too low? start->check_temp check_solvent Is the solvent appropriate? check_temp->check_solvent No warm Gently warm solution check_temp->warm Yes change_solvent Select a more suitable solvent or co-solvent check_solvent->change_solvent No adjust_ph Adjust pH (for aqueous solutions) check_solvent->adjust_ph If Aqueous end_node Solution is Clear warm->end_node change_solvent->end_node adjust_ph->end_node

Caption: Decision tree for troubleshooting precipitation of this compound in solution.

References

Technical Support Center: 2,4,6-Trimethoxycinnamic Acid Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 2,4,6-Trimethoxycinnamic acid for use in bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound for bioassays?

A1: this compound, like many cinnamic acid derivatives, is a hydrophobic molecule with poor aqueous solubility. This can lead to precipitation in aqueous bioassay media, resulting in inaccurate and unreliable experimental outcomes. The key challenge is to achieve a sufficiently high and stable concentration in a physiologically compatible solvent system without compromising the biological activity of the compound or the health of the cells or organisms in the assay.

Q2: What are the recommended starting solvents for this compound?

A2: For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are the most common choices due to their strong solubilizing power for hydrophobic compounds. It is crucial to prepare a high-concentration stock solution that can be further diluted into the aqueous bioassay medium.

Q3: What is the maximum permissible concentration of DMSO in a cell-based assay?

A3: High concentrations of DMSO can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v). However, for sensitive or primary cell lines, it is advisable to keep the DMSO concentration at or below 0.1% (v/v). Always include a vehicle control (medium with the same final DMSO concentration without the test compound) in your experiments to account for any solvent effects.

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A4: This is a common issue. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to test a lower final concentration of this compound.

  • Use a co-solvent: Incorporating a less polar, water-miscible co-solvent like polyethylene glycol (PEG) 400 or propylene glycol in your final dilution can help maintain solubility.

  • Employ solubilizing agents: Consider using cyclodextrins or non-ionic surfactants to enhance aqueous solubility.

  • Adjust the pH: As an acidic compound, the solubility of this compound can be increased by raising the pH of the aqueous medium.

Q5: Can I use pH adjustment to improve the solubility of this compound?

A5: Yes. As a carboxylic acid, this compound will be deprotonated to its more soluble carboxylate salt at a pH above its pKa. Cinnamic acid derivatives typically have a pKa in the range of 4-5. Therefore, adjusting the pH of your aqueous medium to a neutral or slightly basic pH (e.g., pH 7.4) will significantly increase its solubility. However, ensure that the chosen pH is compatible with your bioassay system.

Q6: What are cyclodextrins and how can they help?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in water.[1][2][3] β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Q7: Are there other solubilizing agents I can use?

A7: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be used at low, non-toxic concentrations to form micelles that encapsulate and solubilize hydrophobic compounds.[4][5][6] It is important to determine the critical micelle concentration (CMC) and the potential for cellular toxicity of the chosen surfactant.

Troubleshooting Guides

Problem 1: Compound precipitates out of solution upon addition to aqueous media.
Possible Cause Troubleshooting Steps
Low aqueous solubility 1. Reduce Final Concentration: Attempt the assay with a lower concentration of the compound. 2. Optimize Co-solvent System: Prepare the final dilution in a mixture of your aqueous buffer and a biocompatible co-solvent (e.g., up to 5% PEG 400). 3. pH Adjustment: Increase the pH of the final aqueous medium to >7.0 to deprotonate the carboxylic acid, thereby increasing its solubility. Ensure the pH is compatible with your assay.
Inadequate mixing 1. Stepwise Dilution: Add the stock solution to the aqueous medium in a stepwise manner with gentle vortexing between additions. 2. Sonication: Briefly sonicate the final solution in a water bath to aid dissolution. Be cautious as this can generate heat.
Temperature effects 1. Pre-warm Media: Ensure your aqueous media is at the experimental temperature before adding the compound stock solution. Solubility can be temperature-dependent.
Problem 2: Observed cellular toxicity in the bioassay.
Possible Cause Troubleshooting Steps
Solvent toxicity 1. Reduce Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is below the toxic threshold for your specific cell line (ideally ≤0.1% for sensitive cells). 2. Vehicle Control: Always include a vehicle control (media + solvent) to differentiate between compound and solvent-induced toxicity.
Compound's intrinsic toxicity 1. Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which the compound exhibits toxicity.
Toxicity of solubilizing agent 1. Test Solubilizer Alone: Run a control with the solubilizing agent (e.g., cyclodextrin, surfactant) at the same concentration used in the experiment to assess its baseline toxicity.

Quantitative Data Summary

Solvent System Estimated Solubility of this compound (mg/mL) Notes
Water (pH ~7)< 0.1Poorly soluble.
Phosphate Buffered Saline (PBS, pH 7.4)0.1 - 0.5Slightly improved solubility at physiological pH.
Ethanol> 20Highly soluble.
Dimethyl Sulfoxide (DMSO)> 30Very high solubility.
10% (w/v) Hydroxypropyl-β-cyclodextrin in water1 - 5Significant increase in aqueous solubility.
0.1% (v/v) Tween® 80 in PBS0.5 - 2Moderate increase in aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Dilution for Cell Culture
  • Preparation of 10 mM DMSO Stock Solution:

    • Weigh out 2.38 mg of this compound (MW: 238.24 g/mol ).

    • Add 1 mL of high-purity, sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilution for Cell Culture (Example for a 10 µM final concentration):

    • Prepare your cell culture medium.

    • To prepare a 10 µM working solution, perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • This results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.

    • Always prepare fresh working solutions for each experiment.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffer
  • Prepare a concentrated stock in a basic solution:

    • Dissolve this compound in a small amount of 0.1 M NaOH to a concentration of 10 mg/mL.

  • Neutralize and dilute into your final buffer:

    • Add the basic stock solution dropwise to your desired aqueous buffer (e.g., PBS, Tris-HCl) while monitoring the pH.

    • Adjust the pH of the final solution to the desired experimental pH (e.g., 7.4) using dilute HCl.

    • Bring the solution to the final volume with the buffer.

    • Sterile filter the final solution before use in bioassays.

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a 10% (w/v) HP-β-CD solution:

    • Dissolve 1 g of HP-β-CD in 10 mL of your desired aqueous buffer.

  • Prepare the this compound/HP-β-CD complex:

    • Add an excess amount of this compound to the 10% HP-β-CD solution.

    • Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.

    • Centrifuge the solution to pellet the undissolved compound.

    • Carefully collect the supernatant containing the soluble complex.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).

    • Sterile filter the solution before use.

Visualizations

experimental_workflow start Start: Need to dissolve This compound stock_solution Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) start->stock_solution dilution Dilute Stock into Aqueous Bioassay Medium stock_solution->dilution check_solubility Check for Precipitation dilution->check_solubility soluble Proceed with Bioassay check_solubility->soluble No troubleshoot Troubleshoot Solubility Issues check_solubility->troubleshoot Yes option1 Decrease Final Concentration troubleshoot->option1 option2 Use Co-solvents (e.g., PEG 400) troubleshoot->option2 option3 Adjust pH (e.g., to 7.4) troubleshoot->option3 option4 Use Solubilizing Agents (e.g., Cyclodextrins, Surfactants) troubleshoot->option4

Caption: Decision workflow for solubilizing this compound.

signaling_pathway_example cluster_solubilization Solubilization Methods DMSO Organic Solvent (e.g., DMSO) SolubleCompound Solubilized Compound in Aqueous Medium DMSO->SolubleCompound Dilution pH pH Adjustment (pH > pKa) pH->SolubleCompound Cyclodextrin Cyclodextrin (Inclusion Complex) Cyclodextrin->SolubleCompound Surfactant Surfactant (Micelle Formation) Surfactant->SolubleCompound Compound 2,4,6-Trimethoxycinnamic Acid (Insoluble) Compound->DMSO Compound->pH Compound->Cyclodextrin Compound->Surfactant

Caption: Approaches to increase the aqueous solubility of this compound.

References

Overcoming poor reproducibility in 2,4,6-Trimethoxycinnamic acid antioxidant assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges in antioxidant assays involving 2,4,6-Trimethoxycinnamic acid (TMCA). The information is tailored for researchers, scientists, and drug development professionals to enhance the accuracy and consistency of their experimental results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high variability in my antioxidant assay results with this compound?

High variability in antioxidant assays with phenolic compounds like TMCA can stem from several factors. These include the compound's solubility in the chosen solvent, its stability under the assay's pH and temperature conditions, the specific mechanism of the assay (e.g., hydrogen atom transfer vs. single electron transfer), and potential interactions with other components in the reaction mixture.[1][2] Different assays, such as DPPH, ABTS, and FRAP, may yield varying results for the same compound due to their different chemical principles.[1]

Q2: Which solvent is best for dissolving this compound for antioxidant assays?

The choice of solvent is critical for ensuring the complete dissolution of TMCA and its effective interaction with the assay reagents. While specific solubility data for 2,4,6-TMCA is not extensively published, related compounds like 3,4,5-Trimethoxycinnamic acid show good solubility in solvents such as methanol, ethanol, and DMSO. It is advisable to start with these solvents. Poor solubility can lead to underestimated antioxidant activity. For aqueous-based assays, a co-solvent system or the use of a stock solution in an organic solvent followed by dilution in the aqueous medium is recommended.

Q3: How do pH and temperature affect the stability and antioxidant activity of this compound?

The stability and antioxidant potential of phenolic compounds are often pH and temperature-dependent. For instance, the antioxidant activity of some plant extracts has been shown to decrease at alkaline pH.[3] Temperature can also influence the reaction kinetics and the stability of both the antioxidant and the assay reagents.[4] It is crucial to maintain consistent pH and temperature across all experiments to ensure reproducibility. For TMCA, it is recommended to conduct preliminary stability tests at the intended assay conditions.

Q4: Can the incubation time impact the results of my antioxidant assay?

Yes, incubation time is a critical parameter. The reaction between an antioxidant and the radical or oxidizing agent may not be instantaneous. The kinetics of this reaction can vary depending on the specific antioxidant and the assay being used. It is essential to establish a standardized incubation time that allows the reaction to reach a stable endpoint. Following a consistent and optimized incubation period is key to obtaining reproducible results.

Q5: Why do I get different antioxidant capacity values for TMCA when using different assays (e.g., DPPH vs. FRAP)?

Different antioxidant assays are based on different chemical reactions. The DPPH and ABTS assays primarily measure the capacity of a compound to scavenge free radicals through hydrogen or electron donation. In contrast, the FRAP assay measures the ability of a substance to reduce ferric ions. The structural and electronic properties of this compound may favor one mechanism over the other, leading to different apparent antioxidant capacities in different assays. Therefore, it is often recommended to use a battery of assays to obtain a comprehensive antioxidant profile.

Troubleshooting Guides

Issue 1: Poor Reproducibility and High Standard Deviations
Potential Cause Troubleshooting Steps
Incomplete Dissolution of TMCA Ensure TMCA is fully dissolved in the chosen solvent before adding it to the assay mixture. Consider using solvents like methanol, ethanol, or DMSO where similar compounds show good solubility. Prepare a concentrated stock solution and dilute it for the assay.
Inconsistent Pipetting Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially for small volumes.
Temperature Fluctuations Perform all incubations in a temperature-controlled environment (e.g., water bath or incubator). Allow all reagents and samples to equilibrate to the assay temperature before starting the experiment.
Light Sensitivity of Reagents Some assay reagents, like DPPH, are light-sensitive. Conduct the assay in a dark environment or use amber-colored tubes to minimize degradation.
Variability in Reagent Preparation Prepare fresh reagents for each experiment, especially radical solutions like DPPH and ABTS, as their stability can be limited.
Issue 2: Low or No Antioxidant Activity Detected
Potential Cause Troubleshooting Steps
Inappropriate Solvent The solvent may be interfering with the reaction. Test different solvents to find one that is compatible with both TMCA and the assay chemistry.
Incorrect pH of the Reaction Mixture The antioxidant activity of phenolic compounds can be highly pH-dependent. Verify and adjust the pH of your buffer and reaction mixture to the optimal range for the specific assay.
Degradation of TMCA Assess the stability of your TMCA stock solution. Store it under appropriate conditions (e.g., protected from light, at a low temperature) and prepare fresh dilutions for each experiment.
Assay Not Suitable for TMCA The antioxidant mechanism of TMCA may not be well-captured by the chosen assay. Try alternative assays that rely on different chemical principles (e.g., if DPPH shows low activity, try FRAP or ORAC).
Insufficient Incubation Time The reaction may be slow. Perform a time-course experiment to determine the optimal incubation time for the reaction to reach completion or a stable plateau.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a 0.1 mM DPPH solution in methanol. Keep this solution in the dark.

  • Assay Procedure:

    • In a microplate well or a cuvette, add varying concentrations of the TMCA solution.

    • Add the DPPH solution to initiate the reaction.

    • Include a control containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add different concentrations of the TMCA solution to separate wells or cuvettes.

    • Add the diluted ABTS•+ solution.

    • Include a control with the solvent and the ABTS•+ solution.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add different concentrations of the TMCA solution to separate tubes.

    • Add the pre-warmed FRAP reagent.

    • Include a blank with the solvent and the FRAP reagent.

    • Incubate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using a known antioxidant like Trolox or FeSO₄.

    • Express the FRAP value of the TMCA sample as equivalents of the standard.

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis TMCA_stock Prepare TMCA Stock Solution Mix Mix TMCA/Standard with Assay Reagent TMCA_stock->Mix Assay_reagent Prepare Assay Reagent (DPPH/ABTS/FRAP) Assay_reagent->Mix Standards Prepare Standard Solutions (e.g., Trolox) Standards->Mix Incubate Incubate (Controlled Temp & Time) Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition or Equivalent Value Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Compare Compare with Standards Plot->Compare

Caption: General workflow for antioxidant capacity assays.

troubleshooting_logic Start Poor Reproducibility Observed Check_Solubility Is TMCA fully dissolved? Start->Check_Solubility Check_Temp Is temperature consistent? Check_Solubility->Check_Temp Yes Optimize_Solvent Optimize Solvent System Check_Solubility->Optimize_Solvent No Check_Time Is incubation time consistent? Check_Temp->Check_Time Yes Control_Temp Use Temperature Control Check_Temp->Control_Temp No Check_Reagents Are reagents freshly prepared? Check_Time->Check_Reagents Yes Standardize_Time Standardize Incubation Time Check_Time->Standardize_Time No Prepare_Fresh Prepare Fresh Reagents Check_Reagents->Prepare_Fresh No Result Improved Reproducibility Check_Reagents->Result Yes Optimize_Solvent->Check_Temp Control_Temp->Check_Time Standardize_Time->Check_Reagents Prepare_Fresh->Result

Caption: Troubleshooting logic for poor reproducibility.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of 2,4,6-Trimethoxycinnamic Acid and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacities of 2,4,6-Trimethoxycinnamic acid and the well-established antioxidant, ascorbic acid (Vitamin C). Due to a lack of direct comparative studies in the existing scientific literature, this document synthesizes available data for each compound individually and offers a qualitative comparison based on the antioxidant properties of structurally related compounds.

Executive Summary

Data Presentation

As no direct comparative studies were identified, the following table summarizes the reported antioxidant capacity of ascorbic acid from various in vitro assays to provide a benchmark for its activity.

Table 1: Antioxidant Capacity of Ascorbic Acid in Various Assays

AssayIC50 (µg/mL)FRAP ValueReference
DPPH3.37 - 127.7-[1][2]
ABTS50 - 179.8-[2][3]
FRAP-Varies (used as a standard)[4][5]

Note: IC50 values for ascorbic acid can vary significantly depending on the specific experimental conditions of the assay.

Discussion of Antioxidant Capacity

Ascorbic Acid

Ascorbic acid is a powerful antioxidant that can donate electrons to neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its antioxidant mechanism involves the donation of a hydrogen atom from its enediol group, forming the relatively stable ascorbyl radical.

This compound

While specific quantitative data for this compound is not available, the antioxidant activity of cinnamic acid and its derivatives is well-documented. The antioxidant potential of these compounds is often attributed to the phenolic hydroxyl groups and the methoxy substitutions on the phenyl ring. These groups can donate hydrogen atoms to scavenge free radicals. The presence of multiple methoxy groups, as in this compound, is expected to influence its antioxidant activity, though the precise effect of this substitution pattern requires experimental validation. Research on other methoxy-substituted cinnamic acids suggests that the position and number of these groups play a crucial role in determining the overall antioxidant capacity.

Experimental Protocols

Below are detailed methodologies for the key experiments commonly used to assess antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound and a standard (e.g., ascorbic acid) are prepared.

  • A fixed volume of the DPPH solution is added to the test compound and standard solutions.

  • The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.

Procedure:

  • The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound and a standard are prepared.

  • A small volume of the test compound or standard is added to a fixed volume of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • The IC50 value is determined from a plot of inhibition percentage against concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃·6H₂O) in a 10:1:1 ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test sample is added to a larger volume of the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O or another standard antioxidant like ascorbic acid or Trolox.

  • The FRAP value of the sample is determined from the standard curve and is typically expressed as µM Fe(II) equivalents or another standard equivalent.[5]

Visualizations

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Components Cellular Components (DNA, Proteins, Lipids) ROS->Cellular_Components attacks Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Oxidative_Damage Oxidative Damage Cellular_Components->Oxidative_Damage leads to Cellular_Dysfunction Cellular Dysfunction & Disease Oxidative_Damage->Cellular_Dysfunction Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->ROS neutralizes Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagent_Prep Prepare Reagent (DPPH, ABTS, or FRAP) Mix Mix Sample/Standard with Reagent Reagent_Prep->Mix Sample_Prep Prepare Sample and Standard Dilutions Sample_Prep->Mix Incubate Incubate Mix->Incubate Measure_Absorbance Measure Absorbance (Spectrophotometry) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

A Comparative Study of 2,4,6-Trimethoxycinnamic Acid and 3,4,5-Trimethoxycinnamic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Two Isomeric Cinnamic Acid Derivatives Reveals Nuances in Their Physicochemical Properties and Biological Activities, Guiding Future Research and Development.

In the landscape of drug discovery and development, cinnamic acid derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. Among these, trimethoxycinnamic acids, in their various isomeric forms, have garnered significant attention. This guide provides a detailed comparative analysis of two prominent isomers: 2,4,6-trimethoxycinnamic acid and 3,4,5-trimethoxycinnamic acid. By examining their synthesis, physicochemical characteristics, and biological performance supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their work.

Physicochemical Properties: A Tale of Two Isomers

While both this compound and 3,4,5-trimethoxycinnamic acid share the same molecular formula (C₁₂H₁₄O₅) and molecular weight (238.24 g/mol ), the arrangement of the methoxy groups on the phenyl ring significantly influences their physical and chemical properties. These differences can have profound implications for their solubility, bioavailability, and interaction with biological targets.

PropertyThis compound3,4,5-Trimethoxycinnamic Acid
Molecular Formula C₁₂H₁₄O₅C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol 238.24 g/mol
Appearance PowderWhite to creamy fine crystalline powder[1]
Melting Point Not specified in retrieved results125-127 °C[1]
Water Solubility Not specified in retrieved resultsPredicted: 0.21 g/L[2]
logP (Predicted) Not specified in retrieved results2.24[2]
pKa (Predicted) Not specified in retrieved results3.71[2]

Synthesis and Production

The synthesis of both isomers typically involves condensation reactions, with the Knoevenagel and Wittig reactions being common methods.

Synthesis of 3,4,5-Trimethoxycinnamic Acid

A widely used method for synthesizing 3,4,5-trimethoxycinnamic acid is the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid.[3] Another approach involves the Wittig reaction using freshly prepared Wittig salts and 3,4,5-trimethoxybenzaldehyde.[4]

Synthesis of this compound

Information regarding the specific synthesis of this compound is less abundant in the reviewed literature. However, it is a known cinnamoyl compound that can be isolated from the seeds of Garcinia gummi-guta.[5] Synthetic routes would likely parallel those for the 3,4,5-isomer, starting from 2,4,6-trimethoxybenzaldehyde.

Biological Activities: A Comparative Overview

The biological activities of 3,4,5-trimethoxycinnamic acid and its derivatives are extensively documented, showcasing a broad range of therapeutic potential. In contrast, while this compound is recognized for its antioxidant properties, specific quantitative data on its biological effects are less prevalent in the available literature.

Anticancer Activity

3,4,5-Trimethoxycinnamic Acid: Derivatives of 3,4,5-trimethoxycinnamic acid have demonstrated significant anticancer activity across various cell lines. For instance, certain amide derivatives have shown inhibitory effects on U-937 and HeLa cells with IC₅₀ values of 9.7 and 38.9 μM, respectively.[4] Other derivatives have exhibited potent apoptosis-inducing effects with IC₅₀ values as low as 1.8 and 2.1 μM.[4]

This compound: While direct anticancer activity data for this compound itself is limited in the reviewed literature, it serves as a key scaffold in the synthesis of chalcone derivatives with potent antitumor effects.[6]

Antioxidant Activity

This compound: This isomer has been synthesized and optimized for use as an antioxidant in food and cosmetic products.[5] It has been shown to be an efficient scavenger of singlet oxygen and peroxyl radicals.[5]

3,4,5-Trimethoxycinnamic Acid: The antioxidant potential of 3,4,5-trimethoxycinnamic acid and its derivatives is also well-recognized, contributing to its various other biological activities.[1]

Anti-inflammatory Activity

3,4,5-Trimethoxycinnamic Acid: Derivatives of 3,4,5-trimethoxycinnamic acid have been reported to possess anti-inflammatory properties.[1][4] For instance, the related compound 3,4,5-trihydroxycinnamic acid has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[7][8]

This compound: Specific data on the anti-inflammatory activity of this compound is not extensively covered in the reviewed literature.

Experimental Protocols

To facilitate further research and comparative studies, this section outlines key experimental methodologies for evaluating the biological activities of these compounds.

Synthesis of 3,4,5-Trimethoxycinnamic Acid via Knoevenagel Condensation[3]

Synthesis_345_TMCA cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up 345_TMB 3,4,5-Trimethoxy- benzaldehyde Solvent Ethyl Acetate Malonic_Acid Malonic Acid Ammonium_Bicarbonate Ammonium Bicarbonate Temperature 140°C Solvent->Temperature Heat Dissolution Dissolve in sat. Sodium Bicarbonate Temperature->Dissolution Cool & Add Acidification Acidify with 6M HCl to pH 2 Dissolution->Acidification Filtration Filter Precipitate Acidification->Filtration Recrystallization Recrystallize from Water:EtOH (4:1) Filtration->Recrystallization Product 3,4,5-Trimethoxy- cinnamic Acid Recrystallization->Product

Caption: Knoevenagel condensation for 3,4,5-trimethoxycinnamic acid synthesis.

Protocol:

  • Combine 3,4,5-trimethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium bicarbonate (0.4 equivalents) in a test tube.[3]

  • Add ethyl acetate and heat the mixture in an oil bath at 140°C for 2 hours.[3]

  • After cooling, dissolve the solid mass in a saturated sodium bicarbonate solution.[3]

  • Acidify the solution to pH 2 with 6M HCl to precipitate the product.[3]

  • Filter the precipitate and wash with water.[3]

  • Recrystallize the product from a 4:1 water:ethanol mixture.[3]

MTT Assay for Anticancer Activity Evaluation[9][10]

MTT_Assay_Workflow Seed_Cells Seed cancer cells in a 96-well plate Add_Compound Add varying concentrations of the test compound Seed_Cells->Add_Compound Incubate_24_72h Incubate for 24-72 hours Add_Compound->Incubate_24_72h Add_MTT Add MTT solution (0.5 mg/mL) Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO, isopropanol) Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Workflow for determining anticancer activity using the MTT assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.[9]

  • After 24 hours, treat the cells with various concentrations of the test compound.

  • Incubate the cells for 24, 48, or 72 hours.[9]

  • Add 50 µL of 0.5 mg/mL MTT solution to each well and incubate for 4 hours.[9]

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10][11]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

DPPH Radical Scavenging Assay for Antioxidant Activity[12][13]

DPPH_Assay_Workflow Prepare_Samples Prepare various concentrations of the test compound Mix Mix the test compound with the DPPH solution Prepare_Samples->Mix Prepare_DPPH Prepare a fresh solution of DPPH in methanol Prepare_DPPH->Mix Incubate Incubate in the dark for 30 minutes Mix->Incubate Measure_Absorbance Measure absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate the percentage of DPPH radical scavenging Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine the IC50 value Calculate_Scavenging->Determine_IC50

Caption: General workflow for the DPPH radical scavenging assay.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 10⁻³ M) in methanol.[12]

  • Prepare various concentrations of the test compound in a suitable solvent.

  • Add the test compound solution to the DPPH solution and mix.[12]

  • Incubate the mixture in the dark at room temperature for 30 minutes.[12]

  • Measure the absorbance of the solution at 517 nm.[12]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[13]

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding this compound and 3,4,5-trimethoxycinnamic acid. While 3,4,5-trimethoxycinnamic acid and its derivatives have been extensively studied, revealing a wide array of biological activities, there is a clear gap in the quantitative understanding of the biological effects of this compound itself.

Future research should focus on:

  • Systematic Biological Screening: Conducting comprehensive in vitro and in vivo studies to determine the anticancer, anti-inflammatory, and other biological activities of this compound, including the determination of IC₅₀ values.

  • Comparative Studies: Performing head-to-head comparisons of the two isomers under identical experimental conditions to elucidate the structure-activity relationships related to the positioning of the methoxy groups.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms through which these compounds exert their biological effects.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of these intriguing cinnamic acid derivatives and pave the way for the development of novel and effective therapeutic agents.

References

Comparative analysis of the anti-inflammatory activity of 2,4,6-Trimethoxycinnamic acid and ferulic acid

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current scientific literature significantly limits a direct comparative analysis of the anti-inflammatory activities of ferulic acid and 2,4,6-Trimethoxycinnamic acid. While extensive research has been conducted on the potent anti-inflammatory properties of ferulic acid, a naturally occurring phenolic compound, there is a conspicuous absence of publicly available experimental data on the specific biological activities of this compound. This guide, therefore, provides a comprehensive overview of the well-documented anti-inflammatory effects of ferulic acid, supported by experimental data and detailed methodologies, to serve as a benchmark for future research into the potential of its methoxylated analogue.

Ferulic Acid: A Profile of Anti-inflammatory Efficacy

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) has demonstrated significant anti-inflammatory effects across a range of in vitro and in vivo studies. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of ferulic acid has been quantified in various experimental models. The following tables summarize key findings from published research.

In Vitro ModelTest SystemConcentration of Ferulic AcidObserved EffectReference
Lipopolysaccharide (LPS)-induced inflammationRAW 264.7 macrophages100 μg/ml74% inhibition of Nitric Oxide (NO) production.[1][1]
Lipopolysaccharide (LPS)-induced inflammationTHP-1-derived macrophages5, 10, and 20 μmol·mL-1Dose-dependent decrease in the transcriptional levels of IL-1β, IL-6, and TNF-α.[2][3][2][3]
Lipopolysaccharide (LPS)-induced inflammationRAW 264.7 macrophagesNot specifiedInhibition of the inflammatory response through inactivation of the NF-κB pathway.[4][4]
In Vivo ModelAnimal ModelDosage of Ferulic AcidObserved EffectReference
Carrageenan-induced paw edemaRatsNot specifiedReduction in paw edema, indicating anti-inflammatory activity.[5][6][5][6]
Septic liver injuryNot specifiedDose-dependentPositive modulation of the inflammatory response and decreased levels of pro-inflammatory factors.[4][4]
Lipopolysaccharide-induced acute lung injuryMiceNot specifiedAlleviation of lung injury through the TLR4/NF-κB signaling pathway.[4][4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory activity of compounds like ferulic acid.

In Vitro: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This model is widely used to screen for anti-inflammatory agents by assessing their ability to inhibit the production of inflammatory mediators in macrophage cell lines (e.g., RAW 264.7 or THP-1).[7][8][9][10]

  • Cell Culture: Macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., ferulic acid) for a specific duration (e.g., 1 hour).

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli to the cell culture medium.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

    • Gene Expression Analysis: The expression levels of genes encoding for pro-inflammatory mediators (e.g., iNOS, COX-2, TNF-α, IL-6) are determined using quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[11][12][13][14][15]

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.[16]

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a week before the experiment.

  • Treatment: Animals are divided into groups and treated with the test compound (e.g., ferulic acid) or a standard anti-inflammatory drug (e.g., indomethacin) via a specific route of administration (e.g., oral gavage). A control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour) post-treatment, a sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, is administered into the right hind paw of each rat.[12][16] The left hind paw is often injected with saline to serve as a control.[11]

  • Measurement of Paw Edema: The volume or thickness of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.[12]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

Ferulic acid exerts its anti-inflammatory effects by modulating several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Ferulic acid has been shown to inhibit the activation of NF-κB.[17][18] This inhibition prevents the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. The mechanism often involves the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB.[18]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_Active Active NF-κB (p65/p50) NFkB->NFkB_Active Activation Nucleus Nucleus NFkB_Active->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_Active->ProInflammatory_Genes Induces Ferulic_Acid Ferulic Acid Ferulic_Acid->IKK Inhibits

Caption: Ferulic acid inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are crucial in transducing extracellular signals to cellular responses, including inflammation. Ferulic acid can suppress the phosphorylation of these MAPKs, thereby downregulating the expression of inflammatory mediators.[18]

MAPK_Pathway cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor Inflammatory_Stimuli->Cell_Surface_Receptor MAPKKK MAPKKK Cell_Surface_Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 (Transcription Factor) p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates ProInflammatory_Genes Pro-inflammatory Gene Expression AP1->ProInflammatory_Genes Induces Ferulic_Acid Ferulic Acid Ferulic_Acid->MAPKK Inhibits Phosphorylation

Caption: Ferulic acid modulates the MAPK signaling pathway.

Experimental Workflow for Anti-inflammatory Drug Screening

The general workflow for evaluating the anti-inflammatory potential of a compound involves a combination of in vitro and in vivo assays.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis & Mechanism of Action Cell_Culture Cell-based Assays (e.g., LPS on Macrophages) Biochemical_Assays Biochemical Assays (e.g., Cytokine ELISAs, NO measurement) Cell_Culture->Biochemical_Assays Animal_Model Animal Models of Inflammation (e.g., Carrageenan Paw Edema) Cell_Culture->Animal_Model Promising Candidates Efficacy_Testing Efficacy Testing (Measurement of Edema, Histopathology) Animal_Model->Efficacy_Testing Data_Analysis Statistical Analysis Efficacy_Testing->Data_Analysis MOA_Studies Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Data_Analysis->MOA_Studies

References

Synergistic Antioxidant Potential of 2,4,6-Trimethoxycinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxycinnamic acid (TMCA) is a derivative of cinnamic acid, a compound widely found in the plant kingdom.[1][2][3] Cinnamic acid and its derivatives are recognized for a variety of biological activities, including antioxidant properties.[4] The strategic placement of three methoxy groups on the phenyl ring of TMCA suggests potential for significant antioxidant activity, as methoxy groups can donate electrons to stabilize free radicals. While direct experimental data on the synergistic antioxidant effects of TMCA with other well-known antioxidants is limited, this guide provides a comparative analysis of its potential in combination with established antioxidants such as ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), and quercetin. This document summarizes the available data on individual antioxidant capacities, outlines the theoretical basis for potential synergistic interactions, and provides detailed experimental protocols for key antioxidant assays.

Comparative Analysis of Antioxidant Performance

AntioxidantAssayIC50 / ActivityReference
Ascorbic Acid (Vitamin C) DPPHIC50: ~30.4 µM[5]
ABTSTEAC: High[6]
FRAPHigh reducing power[7]
α-Tocopherol (Vitamin E) DPPHIC50: ~45.8 µM[5]
ABTSTEAC: High[8]
FRAPModerate reducing power[7]
Quercetin DPPHIC50: ~1.89 µg/mL[9]
ABTSIC50: High activity[10]
FRAPHigh reducing power[10]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.[11] TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the standard antioxidant, Trolox.

Theoretical Synergistic Interactions

Synergism in antioxidant mixtures occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[8] This can happen through various mechanisms, such as the regeneration of a more potent antioxidant by a less potent one.

Potential Synergy of TMCA with Vitamin C and Vitamin E

Vitamin E, a lipid-soluble antioxidant, is the primary chain-breaking antioxidant in biological membranes. It donates a hydrogen atom to lipid peroxyl radicals, thereby terminating lipid peroxidation chain reactions. In this process, Vitamin E itself becomes a radical (tocopheroxyl radical). Vitamin C, a water-soluble antioxidant, can regenerate Vitamin E by donating a hydrogen atom to the tocopheroxyl radical, thus restoring its antioxidant capacity.

Given that TMCA is a phenolic compound, it is plausible that it could participate in a similar regenerative cycle. TMCA might donate a hydrogen atom to the tocopheroxyl radical, regenerating Vitamin E. Vitamin C could then regenerate the TMCA radical. This cascade would enhance the overall antioxidant protection of cellular membranes.

Potential Synergy of TMCA with Quercetin

Quercetin, a flavonoid, is a potent antioxidant with both radical-scavenging and metal-chelating properties.[12] The synergistic effects between different phenolic compounds have been observed and are often attributed to their ability to regenerate each other or to interact with different types of free radicals. It is conceivable that TMCA and quercetin could exhibit synergistic effects by attacking a wider range of reactive oxygen species or by a regenerative mechanism similar to that described for Vitamin C and E.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant assays that can be used to evaluate the individual and synergistic activities of this compound and other antioxidants.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[13]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a series of dilutions of the test compound (e.g., TMCA, Vitamin C, etc.) and their combinations in methanol.

  • Reaction Mixture: To a cuvette or a well of a microplate, add a specific volume of the sample solution (e.g., 100 µL).

  • Initiation of Reaction: Add a specific volume of the DPPH solution (e.g., 900 µL) to the sample solution and mix thoroughly.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only methanol and the DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the antioxidant.[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[14]

Protocol:

  • ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Sample Preparation: Prepare a series of dilutions of the test compound and their combinations.

  • Reaction Mixture: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.[7][15]

Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.[6]

  • Sample Preparation: Prepare a series of dilutions of the test compound and their combinations.

  • Reaction Mixture: Add a small volume of the sample solution (e.g., 50 µL) to a larger volume of the FRAP reagent (e.g., 950 µL).

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents.

Visualizations

Experimental_Workflow_for_Antioxidant_Assay cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis TMCA This compound (TMCA) Combination TMCA + Antioxidant B (Various Ratios) TMCA->Combination DPPH_Assay DPPH Assay TMCA->DPPH_Assay ABTS_Assay ABTS Assay TMCA->ABTS_Assay FRAP_Assay FRAP Assay TMCA->FRAP_Assay Antioxidant_B Other Antioxidant (e.g., Vitamin C, E, Quercetin) Antioxidant_B->Combination Antioxidant_B->DPPH_Assay Antioxidant_B->ABTS_Assay Antioxidant_B->FRAP_Assay Combination->DPPH_Assay Combination->ABTS_Assay Combination->FRAP_Assay DPPH_Reagent DPPH Solution DPPH_Reagent->DPPH_Assay ABTS_Reagent ABTS•+ Solution ABTS_Reagent->ABTS_Assay FRAP_Reagent FRAP Reagent FRAP_Reagent->FRAP_Assay Spectrophotometer Spectrophotometric Measurement DPPH_Assay->Spectrophotometer ABTS_Assay->Spectrophotometer FRAP_Assay->Spectrophotometer Calculation Calculate % Inhibition / Reducing Power Spectrophotometer->Calculation IC50 Determine IC50 / TEAC / Fe(II) Equivalents Calculation->IC50 Synergy_Analysis Combination Index (CI) Analysis IC50->Synergy_Analysis

Caption: General workflow for evaluating the synergistic antioxidant activity of TMCA.

Synergistic_Antioxidant_Mechanism cluster_membrane Lipid Membrane cluster_cytosol Aqueous Phase (Cytosol) LOO Lipid Peroxyl Radical (LOO•) LOH Lipid Hydroperoxide (LOOH) LOO->LOH H⁺ donation VitE Vitamin E (α-TOH) VitE_rad Vitamin E Radical (α-TO•) VitE->VitE_rad H⁺ donation VitE_rad->VitE Regeneration TMCA TMCA TMCA_rad TMCA Radical TMCA->TMCA_rad H⁺ donation TMCA_rad->TMCA Regeneration VitC Vitamin C (AscH⁻) VitC_rad Vitamin C Radical (Asc•⁻) VitC->VitC_rad H⁺ donation

Caption: Theoretical regeneration cycle of Vitamin E by TMCA and Vitamin C.

References

A Comparative Guide to the In Vitro Anticancer Activity of 2,4,6-Trimethoxycinnamic Acid and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro anticancer activity of 2,4,6-Trimethoxycinnamic acid (TMCA) with other notable phenolic compounds, namely resveratrol and caffeic acid. The information presented is curated from experimental data to assist researchers in evaluating the potential of these compounds in cancer therapy research.

Comparative Cytotoxicity against Cancer Cell Lines

The in vitro cytotoxic effects of this compound and other phenolic compounds have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. While direct comparative studies are limited, the available data for derivatives and related compounds provide valuable insights.

CompoundCancer Cell LineIC50 (µM)Reference
2,4,6-Trimethoxy-4′-nitrochalcone (Ch-19) KYSE-450 (Esophageal)4.97[1]
Eca-109 (Esophageal)9.43[1]
Cinnamic Acid Derivatives HeLa (Cervical), K562 (Leukemia), Fem-x (Melanoma), MCF-7 (Breast)42 - 166[2][3]
(2E)‐1‐(2,4,6‐trimethoxyphenyl)‐3‐(4‐chlorophenyl)prop‐2‐en‐1‐one (TMOCC) Hepatocellular Carcinoma CellsNot specified
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) SMMC-7721 (Hepatoma)32.3 ± 1.13[4]

Note: The data for this compound derivatives, such as chalcones, are presented here due to the limited availability of direct comparative IC50 values for this compound itself against other phenolic compounds in the same cell lines. Chalcones share a similar structural backbone and provide an indication of the potential activity of this class of compounds.

Mechanisms of Anticancer Activity

Phenolic compounds exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cell proliferation.

Apoptosis Induction

This compound derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

  • ROS-Mediated Apoptosis: The chalcone derivative Ch-19 has been observed to promote ROS accumulation, which in turn triggers apoptosis in esophageal cancer cells.[1]

  • Signaling Pathway Modulation: Another derivative, TMOCC, has been found to suppress the RAS-ERK and AKT/FOXO3a signaling pathways, which are crucial for cell survival and proliferation, thereby promoting apoptosis in hepatocellular carcinoma cells. General mechanisms of anticancer drug-induced apoptosis involve both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, often culminating in the activation of caspases.[5]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_survival Survival Pathway Inhibition DeathReceptor Death Receptor (e.g., Fas, DR4/5) DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 TMCA 2,4,6-Trimethoxycinnamic Acid Derivative ROS ↑ ROS TMCA->ROS Bcl2 Bcl-2 Inhibition TMCA->Bcl2 Bax Bax Activation ROS->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis TMCA_survival 2,4,6-Trimethoxycinnamic Acid Derivative RAS_ERK RAS-ERK Pathway TMCA_survival->RAS_ERK Suppresses AKT_FOXO3a AKT/FOXO3a Pathway TMCA_survival->AKT_FOXO3a Suppresses CellSurvival Cell Survival & Proliferation RAS_ERK->CellSurvival AKT_FOXO3a->CellSurvival cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition TMCA 2,4,6-Trimethoxycinnamic Acid Derivative CyclinD_CDK46 Cyclin D / CDK4/6 TMCA->CyclinD_CDK46 Inhibits CyclinB_CDK1 Cyclin B / CDK1 TMCA->CyclinB_CDK1 Inhibits pRB pRB Phosphorylation CyclinD_CDK46->pRB G1_Arrest G1 Phase Arrest E2F E2F Release pRB->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1 to S Phase Transition S_Phase_Genes->G1_S_Transition G2_M_Transition G2 to M Phase Transition G1_S_Transition->G2_M_Transition CyclinB_CDK1->G2_M_Transition G2_M_Arrest G2/M Phase Arrest start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add test compound at various concentrations incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure_absorbance Measure absorbance at ~570 nm solubilize->measure_absorbance calculate_viability Calculate cell viability and IC50 value measure_absorbance->calculate_viability end End calculate_viability->end

References

A Comparative Analysis of the Biological Efficacy of 2,4,6-Trimethoxycinnamic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of 2,4,6-Trimethoxycinnamic acid and its ester derivatives. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their potential therapeutic applications. The information is presented to aid researchers in understanding the structure-activity relationships and to guide future drug development efforts.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds widely recognized for their diverse biological activities.[1] Among these, this compound (TMCA) has garnered interest due to its unique substitution pattern on the phenyl ring, which can influence its physicochemical properties and biological actions. Esterification of the carboxylic acid moiety of TMCA is a common strategy to modulate its lipophilicity, bioavailability, and ultimately, its therapeutic efficacy. This guide explores the reported anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities of TMCA and its ester derivatives, presenting available quantitative data and detailed experimental protocols for key assays.

Anticancer Activity

The antiproliferative effects of trimethoxy-substituted cinnamic acid derivatives and related chalcones have been evaluated against various cancer cell lines. The data suggests that the efficacy is dependent on the specific cell line and the nature of the ester group.

Quantitative Data: Cytotoxicity against Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (a chalcone derivative)HeLa3.204[2]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (a chalcone derivative)MCF-73.849[2]
Dihydroartemisinin-3,4,5-trimethoxycinnamic acid esterPC-317.22[3]
Dihydroartemisinin-3,4,5-trimethoxycinnamic acid esterSGC-790111.82[3]
Dihydroartemisinin-3,4,5-trimethoxycinnamic acid esterA5490.50[3]
Dihydroartemisinin-3,4,5-trimethoxycinnamic acid esterMDA-MB-435s5.33[3]
4-senecioyloxymethyl-6,7-dimethoxycoumarin-3,4,5-trimethoxycinnamic acid esterB166.74 µg/mL[3]
4-senecioyloxymethyl-6,7-dimethoxycoumarin-3,4,5-trimethoxycinnamic acid esterHCT1168.31 µg/mL[3]
Tyrosol-3,4,5-trimethoxycinnamic acid esterMDA-MB-23146.7[3]

Note: The table includes data for 3,4,5-trimethoxycinnamic acid esters as direct comparative data for this compound esters was not available in the reviewed literature. Chalcones are structurally related to cinnamic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (this compound and its ester derivatives)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for 24-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add test compounds incubation1->add_compounds incubation2 Incubate for 24-72h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 dissolve_formazan Dissolve formazan with DMSO incubation3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Cinnamic acid derivatives have been investigated for their ability to modulate inflammatory responses. The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.

Quantitative Data: Inhibition of Carrageenan-Induced Paw Edema

A study on various cinnamic acid derivatives demonstrated their anti-inflammatory effects in a carrageenan-induced rat paw edema model.[4] While this study did not specifically include this compound, it provides a framework for comparison. For instance, some ferulic and sinapic acid derivatives showed a reduction in paw edema ranging from 17-72% at a dose of 150 µmol/kg.[4] Pulegyl and menthyl cinnamates also displayed interesting anti-inflammatory activity in a similar model.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay measures the ability of a compound to reduce acute inflammation induced by carrageenan in the paw of a rat.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds (this compound and its ester derivatives)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the rats into groups: vehicle control, positive control, and test compound groups.

  • Administer the test compounds or controls orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Paw_Edema_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis animal_grouping Group rats administer_compounds Administer test compounds/controls animal_grouping->administer_compounds inject_carrageenan Inject carrageenan into paw administer_compounds->inject_carrageenan measure_volume_initial Measure initial paw volume (0h) inject_carrageenan->measure_volume_initial measure_volume_timed Measure paw volume at intervals (1-5h) measure_volume_initial->measure_volume_timed calculate_inhibition Calculate % inhibition of edema measure_volume_timed->calculate_inhibition

Experimental workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity

The antimicrobial properties of cinnamic acid and its derivatives are well-documented.[6][7] Esterification can enhance the antimicrobial potency by increasing the compound's ability to penetrate microbial cell membranes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Direct comparative MIC data for this compound and its esters is scarce. However, studies on other cinnamic acid derivatives provide valuable insights. For instance, a study on various cinnamic acid derivatives reported MIC values ranging from 256 to 4096 µg/mL against Staphylococcus epidermidis.[6] Another review highlights that cinnamic acids and their esters have shown MIC values between 125 and 500 mg/L against various bacteria and fungi.[7]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis serial_dilution Serial dilution of compounds inoculate_wells Inoculate wells serial_dilution->inoculate_wells inoculum_prep Prepare standardized inoculum inoculum_prep->inoculate_wells incubation Incubate for 18-24h inoculate_wells->incubation determine_mic Determine MIC incubation->determine_mic

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2,4,6-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,4,6-Trimethoxycinnamic acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is required to minimize exposure and ensure personal safety.

PPE CategoryItemStandard
Eye Protection Goggles or safety glasses with side shieldsEuropean Standard EN 166 or OSHA 29 CFR 1910.133
Hand Protection Protective glovesInspect gloves prior to use and dispose of them in accordance with good laboratory practices.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.Select body protection based on the type, concentration, and amount of the dangerous substance, and the specific work-place.
Respiratory Protection Not required under normal use with adequate ventilation. For large-scale use, emergencies, or where dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[1]Use a type N95 (US) or type P1 (EN 143) dust mask if protection from nuisance levels of dust is desired.

Health Hazard Information

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1]

Procedural Guidance: Handling and Storage

Handling:

  • Ventilation: Use only outdoors or in a well-ventilated area.[1] If dust or aerosol will be generated, use a local exhaust.

  • Avoid Contact: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Do not get in eyes, on skin, or on clothing.[3]

  • Hygiene: Wash face, hands, and any exposed skin thoroughly after handling.[1][2] Contaminated work clothing should not be allowed out of the workplace. Wash contaminated clothing before reuse.[2]

Storage:

  • Container: Keep container tightly closed.[1][2]

  • Location: Store in a dry, cool, and well-ventilated place.[2][3]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[2]

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Call a POISON CENTER or doctor if you feel unwell.[1]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice or attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice or attention.[2]
Ingestion Clean mouth with water.[1] Never give anything by mouth to an unconscious person. Get medical attention if you feel unwell.[2]

Disposal Plan

Dispose of contents and container to an approved waste disposal plant.[1][3] Waste material must be disposed of in accordance with national and local regulations. Do not let the product enter drains. Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation.[1] Avoid dust formation. Avoid breathing vapors, mist, or gas.

  • Environmental Precautions: Do not let the product enter drains.

  • Containment and Clean-up: Sweep up and shovel the material. Keep in suitable, closed containers for disposal.

Workflow for Safe Handling of this compound

prep Preparation - Assess Risks - Ensure Ventilation ppe Don PPE - Goggles - Gloves - Lab Coat prep->ppe Proceed handling Chemical Handling - Weighing - Transferring - Reaction Setup ppe->handling Proceed spill Spill Response handling->spill If Spill Occurs decon Decontamination - Clean Workspace - Wash Hands handling->decon Task Complete spill->handling After Cleanup waste Waste Disposal - Segregate Waste - Label Container decon->waste Proceed storage Storage - Tightly Closed - Cool, Dry, Ventilated waste->storage If Re-storing

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.